Methyl arachidate
描述
This compound has been reported in Solanum tuberosum, Acyrthosiphon pisum, and other organisms with data available.
Structure
2D Structure
属性
IUPAC Name |
methyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRLVONZXHAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061515 | |
| Record name | Methyl arachidate | |
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Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Eicosanoic acid, methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000733 [mmHg] | |
| Record name | Eicosanoic acid, methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-28-1 | |
| Record name | Methyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl arachidate | |
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| Record name | Eicosanoic acid, methyl ester | |
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| Record name | Methyl arachidate | |
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| Record name | Methyl icosanoate | |
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| Record name | METHYL ARACHIDATE | |
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Foundational & Exploratory
What are the physical and chemical properties of methyl arachidate?
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Arachidate
Introduction
This compound, also known as methyl eicosanoate, is the methyl ester of arachidic acid, a saturated fatty acid with a 20-carbon backbone.[1][2] It belongs to the class of compounds known as fatty acid methyl esters (FAMEs).[3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and relevant chemical relationships. It is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.
Physical and Chemical Properties
This compound is a white, wax-like crystalline solid at room temperature.[3] It is soluble in hot alcohol and ether but sparingly soluble or insoluble in water.[2][3][4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C21H42O2 | [2][5] |
| Molecular Weight | 326.56 g/mol (also reported as 326.60 g/mol ) | [2][5][6] |
| CAS Number | 1120-28-1 | [2] |
| Melting Point | 45 - 48 °C | [2][7] |
| Boiling Point | 215 - 216 °C at 10 mmHg | [2][7] |
| Density | 0.8633 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.4317 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Storage Temperature | -20°C | [2][7] |
| Topological Polar Surface Area | 26.3 Ų | [5] |
| InChI Key | QGBRLVONZXHAKJ-UHFFFAOYSA-N | [2][7] |
Experimental Protocols
The preparation and analysis of this compound typically follow standard procedures for fatty acid methyl esters (FAMEs). These methods are crucial for quality control, compositional analysis of fats and oils, and biodiesel research.[8][9]
Preparation of this compound (Esterification)
This compound is commonly prepared by the esterification of arachidic acid or the transesterification of triglycerides containing arachidic acid residues. Acid-catalyzed esterification is a widely used method.
Protocol: Acid-Catalyzed Esterification of Arachidic Acid
-
Reagent Preparation (Methanolic HCl): A solution of approximately 1.2% to 2 M anhydrous methanolic hydrochloride is prepared. This can be achieved by carefully adding acetyl chloride to anhydrous methanol.[10] For instance, 2 mL of acetyl chloride is slowly added to 18 mL of methanol to produce an approximately 2 M solution. This process is highly exothermic and requires caution.
-
Reaction Mixture: A known quantity of arachidic acid (or an oil containing it) is mixed with the methanolic HCl reagent in a reaction vial. Toluene may be added to improve the solubility of lipids.[10]
-
Incubation: The sealed vial is heated to facilitate the reaction. Common conditions include heating at 80°C for 20 minutes or incubating at 45°C overnight.[10]
-
Extraction: After the reaction mixture has cooled to room temperature, the FAMEs (including this compound) are extracted. This is typically done by adding a nonpolar solvent, such as heptane or hexane, and water. The mixture is vortexed, and the layers are allowed to separate.
-
Isolation: The upper organic layer, containing the FAMEs, is carefully transferred to a clean vial. This solution can then be concentrated or directly used for analysis.
Analytical Characterization
Gas chromatography is the primary technique for the analysis of FAMEs due to their volatility and thermal stability.[8][9]
Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
-
Sample Preparation: The extracted FAME sample (from Protocol 2.1) is diluted to an appropriate concentration (e.g., 50 ng/µL) in a suitable solvent like iso-octane.[11]
-
Instrumentation: A gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) is used.
-
Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase (e.g., FAMEWAX), is typically employed for separating saturated and unsaturated FAMEs.[8][11]
-
Carrier Gas: Hydrogen or Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[11]
-
-
GC Conditions:
-
Injector Temperature: Set to a high temperature, such as 250°C, to ensure rapid volatilization of the sample.[11]
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at 120°C, hold for a few seconds, and then ramp up to 250°C.[11]
-
Detector Temperature: The FID is typically maintained at a temperature higher than the final oven temperature (e.g., 250°C).
-
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system, often using a split injection mode to avoid column overload.[11]
-
Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a certified reference standard to confirm its identity. Quantification is achieved by comparing the peak area with a calibration curve generated from standards of known concentrations.
Spectroscopic Data:
-
Mass Spectrometry (MS): In GC-MS analysis, this compound can be identified by its characteristic mass spectrum, often showing a molecular ion peak and specific fragmentation patterns.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation of the methyl ester.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group.[14]
Visualizations
Logical Relationship: Synthesis of this compound
Caption: Fischer esterification of arachidic acid to form this compound.
Experimental Workflow: FAME Analysis by GC-MS
Caption: General workflow for the analysis of fatty acid methyl esters.
References
- 1. fishersci.com [fishersci.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound | 1120-28-1 [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. plantaedb.com [plantaedb.com]
- 6. caymanchem.com [caymanchem.com]
- 7. アラキジン酸メチル ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Eicosanoic acid, methyl ester [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naarini [admin.naarini.com]
An In-depth Technical Guide to the Synthesis of Methyl Arachidate from Arachidic Acid and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl arachidate, the methyl ester of arachidic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction. This document offers detailed experimental protocols, a summary of reaction conditions and yields in tabular format, and visual representations of the reaction mechanism and experimental workflow. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to efficiently synthesize and purify this compound for various research and development applications.
Introduction
This compound, also known as methyl eicosanoate, is the fatty acid methyl ester (FAME) of arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid.[1][2] It serves as a valuable long-chain fatty acid ester in various fields, including its use as a standard in gas chromatography, in the synthesis of other organic molecules, and in biomedical research.[2][3] The synthesis of this compound is most commonly achieved through the esterification of arachidic acid with methanol.
The Fischer-Speier esterification is a classic and effective method for this transformation.[4][5] This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4][6] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing water as it is formed, are often employed.[5][7]
This guide will focus on the practical aspects of this compound synthesis, providing a detailed experimental protocol, data on reaction parameters, and visual aids to facilitate a thorough understanding of the process.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from arachidic acid and methanol via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined in the reaction pathway diagram below. The overall experimental workflow, from reactants to the purified product, is also illustrated.
Reaction Pathway
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 1120-28-1 [chemicalbook.com]
- 3. US20070251141A1 - Method for Preparation, Use and Separation of Fatty Acid Esters - Google Patents [patents.google.com]
- 4. chempap.org [chempap.org]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Separation of Saturated Fatty Acids and Fatty Acid Methyl Esters with Epoxy Nanofiltration Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Landscape of Methyl Arachidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl arachidate, the methyl ester of arachidic acid (eicosanoic acid), is a saturated fatty acid methyl ester (FAME) found in a variety of natural sources. While not as abundant as other fatty acids, its presence in certain plant and marine life, coupled with its emerging biological activities, has garnered interest within the scientific community. This technical guide provides an in-depth overview of the natural sources, occurrence, and methods for the analysis of this compound.
Natural Sources and Occurrence of this compound
This compound is primarily found as a constituent of the complex lipid fractions in various plant species. Its direct isolation from natural sources is less common; it is typically identified and quantified as a fatty acid methyl ester following the transesterification of total lipids extracted from the source material. The concentration of this compound can vary significantly depending on the species, growing conditions, and the part of the plant being analyzed.
Quantitative Data on this compound Occurrence
The following table summarizes the available quantitative data for the occurrence of this compound in select natural sources. It is important to note that the data is presented as the weight percentage (wt.%) of this compound in the total fatty acid methyl esters (FAMEs) of the seed oil.
| Natural Source | Plant Part | This compound (wt.% of total FAMEs) | Reference |
| Gmelina arborea | Seed Oil | 4.21 | [1] |
| Gmelina arborea | Seed Oil | 0.166 | [2] |
Note: The discrepancy in the reported values for Gmelina arborea seed oil may be attributed to variations in analytical methodologies, geographical origin, and genetic differences in the plant material.
-
Lepidium meyenii (Maca)[3]
-
Begonia heracleifolia[3]
-
Andrographis paniculata
-
Sesamum indicum (Sesame)[4]
Experimental Protocols
The analysis of this compound from natural sources typically involves the extraction of total lipids, followed by transesterification to convert fatty acids into their corresponding methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Extraction and Transesterification of Lipids from Plant Material
This protocol outlines a general procedure for the extraction and conversion of fatty acids to FAMEs from plant seeds.
1. Sample Preparation:
- Grind the dried plant seeds into a fine powder.
2. Lipid Extraction (Soxhlet Extraction):
- Accurately weigh a known amount of the powdered sample and place it in a porous thimble.
- Place the thimble in a Soxhlet extractor.
- Extract the lipids using a suitable solvent (e.g., n-hexane) for a defined period (e.g., 6-8 hours).
- After extraction, evaporate the solvent from the lipid extract using a rotary evaporator to obtain the crude oil.
3. Transesterification (Acid-Catalyzed):
- To a known amount of the extracted oil, add a solution of 2% sulfuric acid in methanol.
- Heat the mixture in a sealed vial at a controlled temperature (e.g., 85°C) for a specified time (e.g., 1.5 hours).
- After cooling, add distilled water and n-hexane to the reaction mixture.
- Vortex the mixture and allow the layers to separate.
- Carefully collect the upper hexane layer containing the FAMEs.
- Wash the hexane layer with a saturated sodium bicarbonate solution and then with distilled water.
- Dry the hexane layer over anhydrous sodium sulfate.
- The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol provides a general framework for the GC-MS analysis of FAMEs. Instrument conditions should be optimized for the specific column and compounds of interest.
1. GC-MS System:
- A gas chromatograph coupled with a mass spectrometer.
2. Column:
- A capillary column suitable for FAME analysis (e.g., a polar phase like DB-23 or a non-polar phase like DB-5ms).
3. Carrier Gas:
- Helium at a constant flow rate.
4. Oven Temperature Program:
- An initial temperature hold, followed by a temperature ramp to a final temperature, and a final hold. A typical program might be:
- Initial temperature: 120°C, hold for 3 min.
- Ramp: Increase to 240°C at a rate of 4°C/min.
- Final hold: Hold at 240°C for 10 min.
5. Injector and Detector Temperatures:
- Injector temperature: 250°C.
- MS transfer line temperature: 260°C.
- Ion source temperature: 230°C.
6. Mass Spectrometer Parameters:
- Electron ionization (EI) at 70 eV.
- Scan range: m/z 40-500.
7. Identification and Quantification:
- Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
- Quantify the amount of this compound using an internal standard method or by constructing a calibration curve with a pure standard.
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of leukotriene A4 hydrolase (LTA4H).[5] LTA4H is a bifunctional enzyme that plays a crucial role in the inflammatory process by converting leukotriene A4 (LTA4) into the potent pro-inflammatory mediator leukotriene B4 (LTB4).
The following diagram illustrates the inhibition of the LTA4H pathway by this compound.
Conclusion
This compound is a naturally occurring fatty acid methyl ester found in various plant sources, with notable concentrations in the seed oil of Gmelina arborea. Its identification and quantification are reliably achieved through established lipid extraction and GC-MS protocols. The discovery of its inhibitory activity against leukotriene A4 hydrolase positions this compound as a compound of interest for further investigation in the context of inflammation and related therapeutic areas. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Leukotriene A4 Hydrolase Suppressed Cartilage Degradation and Synovial Inflammation in a Mouse Model of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesame (Sesamum indicum L.): A Comprehensive Review of Nutritional Value, Phytochemical Composition, Health Benefits, Development of Food, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methyl arachidate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl arachidate, a saturated fatty acid methyl ester. It covers its fundamental physicochemical properties, detailed analytical methodologies, and known biological activities, with a particular focus on its role as a leukotriene A4 hydrolase inhibitor. This document is intended to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties
This compound, also known as methyl eicosanoate or arachidic acid methyl ester, is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1120-28-1 | [1][2][3] |
| Molecular Formula | C21H42O2 | [1][2] |
| Molecular Weight | 326.56 g/mol | [1][2] |
| Appearance | White to off-white solid/powder/crystal | [1] |
| Melting Point | 45-48 °C | |
| Boiling Point | 215-216 °C at 10 mmHg | |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [4] |
| Storage | Recommended at -20°C for long-term stability. | [1][3] |
Analytical Methodologies
The accurate identification and quantification of this compound are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound in a lipid sample.
2.1.1. Sample Preparation (Transesterification)
To analyze fatty acids by GC, they are typically converted to their more volatile methyl esters. If the starting material is not already methylated (e.g., triglycerides, phospholipids), a transesterification step is required.
-
Objective: To convert fatty acids from lipid samples into fatty acid methyl esters (FAMEs), including this compound.
-
Reagents:
-
Methanolic HCl (1.25 M): Prepared by carefully adding acetyl chloride to anhydrous methanol.
-
Hexane
-
Internal Standard (e.g., methyl heptadecanoate)
-
-
Procedure:
-
Accurately weigh the lipid sample into a screw-cap glass tube.
-
Add a known amount of the internal standard.
-
Add 2 mL of methanolic HCl.
-
Seal the tube tightly and heat at 85°C for 1.5 hours.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.
-
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Maintain at 250°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is performed by comparing the peak area of this compound to that of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The key expected signals are:
-
¹H NMR: A sharp singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃). A triplet at approximately 0.88 ppm for the terminal methyl group protons (-CH₃), and a series of multiplets for the methylene protons (-CH₂-) in the long alkyl chain.
-
¹³C NMR: A signal around 174 ppm for the carbonyl carbon of the ester group, a signal around 51 ppm for the methoxy carbon, and a series of signals in the upfield region for the alkyl chain carbons.
Biological Activity and Applications
While often used as a standard in fatty acid analysis, this compound exhibits biological activity that is of interest to drug development professionals.
Inhibition of Leukotriene A4 Hydrolase (LTA4H)
Recent studies have identified this compound as a natural inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc enzyme that plays a key role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By inhibiting LTA4H, this compound can potentially modulate inflammatory responses.
The enzymatic action of LTA4H is a critical step in the arachidonic acid cascade, which is a major pathway in inflammation. The inhibition of this enzyme by this compound suggests its potential as a lead compound for the development of novel anti-inflammatory agents.
Natural Occurrence
This compound is found in various natural sources, including certain plant seed oils and as a minor component of biodiesel.[3] Its presence in biological systems and its inhibitory effect on a key inflammatory enzyme warrant further investigation into its physiological roles.
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway: Inhibition of LTA4H
Caption: Inhibition of LTA4H by this compound.
References
The Enigmatic Role of Methyl Arachidate in Physiology: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl arachidate (methyl eicosanoate), the methyl ester of the saturated 20-carbon arachidic acid, is a fatty acid methyl ester (FAME) found in various natural sources, including certain plants and microorganisms. Despite its presence in biological systems, its specific physiological roles in both plants and animals remain largely uncharacterized. In animal physiology, it is putatively identified as an inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. However, primary research detailing the specifics of this inhibition is conspicuously absent in publicly accessible literature. In plant physiology, there is currently no defined signaling or metabolic role for this compound, distinguishing it from the well-documented activities of its precursor, arachidic acid, and the related plant hormone, methyl jasmonate. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound, highlighting the significant gaps in our understanding and suggesting potential avenues for future research.
Physicochemical Properties and Occurrence
This compound is a saturated fatty acid methyl ester. Its physical and chemical properties are summarized in Table 1. It is found as a minor component in various natural oils.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Methyl eicosanoate, Arachidic acid methyl ester | [1][2] |
| Molecular Formula | C₂₁H₄₂O₂ | [2] |
| Molecular Weight | 326.56 g/mol | [2] |
| Appearance | White solid flakes | [3] |
| Melting Point | 53.0-55.0 °C | [3] |
| Boiling Point | 215 °C at 10 mmHg | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
| CAS Number | 1120-28-1 | [2] |
Biological Role in Animal Physiology: A Putative LTA4H Inhibitor
The most significant, though not yet substantiated by primary literature, biological activity attributed to this compound in animals is the inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Inhibition of LTA4H is a therapeutic target for a variety of inflammatory diseases.
Despite numerous chemical suppliers listing this compound as an LTA4H inhibitor, a thorough search of scientific literature did not yield the primary research article describing this activity. Consequently, quantitative data such as IC50 values and detailed experimental protocols for this specific inhibition are not available.
The Leukotriene B4 Biosynthesis Pathway and Potential Inhibition
The synthesis of LTB4 from arachidonic acid involves a multi-step enzymatic cascade. This compound is suggested to inhibit the final step of this pathway.
References
An In-depth Technical Guide to the Solubility of Methyl Arachidate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl arachidate in various organic solvents. This compound, the methyl ester of arachidic acid (a 20-carbon saturated fatty acid), is a key compound in lipid research and a reference standard in gas chromatography. Understanding its solubility is critical for its application in specialized synthesis, as an intermediate for pure arachidic acid, and in medical research.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 2 mg/mL | - |
| DMF:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL | Phosphate-buffered saline |
| Ethanol | C₂H₅OH | 0.1 mg/mL | Soluble in hot alcohol. |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Specific quantitative data not available. |
| Benzene | C₆H₆ | Soluble | Specific quantitative data not available. |
| Chloroform | CHCl₃ | Soluble, Slightly Soluble | Contradictory qualitative data exists. |
| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | - |
| Water | H₂O | Insoluble | Sparingly soluble. |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent can be performed using established laboratory methods. The following are detailed protocols for two common and reliable methods: the Saturation Shake-Flask Method and Gravimetric Analysis.
Saturation Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid solute (this compound) is added to a specific volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.
Apparatus and Materials:
-
Conical flasks or vials with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)
-
This compound (solid)
-
Organic solvent of interest
Procedure:
-
Add an excess amount of solid this compound to a series of conical flasks, each containing a known volume of the selected organic solvent. The excess solid should be visually present.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
After agitation, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a pipette. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial.
-
Quantitatively analyze the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as GC-FID. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Gravimetric Method
This method is a simpler, though potentially less precise, alternative for determining solubility.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Conical flasks or beakers
-
Magnetic stirrer
-
Filtration apparatus (e.g., filter paper and funnel)
-
Evaporating dish
-
Analytical balance
-
Oven
-
Desiccator
-
This compound (solid)
-
Organic solvent of interest
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring until equilibrium is reached, as described in the shake-flask method.
-
Filter the saturated solution to remove any undissolved solid.
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent from the dish in a fume hood. For less volatile solvents, gentle heating in an oven may be necessary. Ensure the temperature is kept well below the boiling point of this compound to prevent loss of the solute.
-
Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without degrading the this compound.
-
Cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried this compound.
-
The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.
-
Calculate the solubility, typically expressed in grams of solute per 100 g of solvent or grams of solute per 100 mL of solution.
Visualizations
Experimental Workflow for Solubility Determination (Shake-Flask Method)
Caption: Workflow for the Shake-Flask Solubility Determination Method.
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Methyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl arachidate, the methyl ester of arachidic acid (eicosanoic acid), is a long-chain saturated fatty acid methyl ester (FAME) with the chemical formula CH₃(CH₂)₁₈COOCH₃. Its physical and chemical properties are of significant interest in various fields, including the formulation of pharmaceuticals, cosmetics, and as a component in biofuels. The crystalline structure and polymorphic behavior of this compound are critical parameters that influence its melting point, solubility, stability, and mechanical properties. This technical guide provides a comprehensive overview of the current understanding of the crystalline structure and polymorphism of this compound, including quantitative data, detailed experimental protocols for its characterization, and visual representations of its structural relationships and analytical workflows.
Crystalline Structure and Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While comprehensive data on the bulk polymorphism of this compound is limited in publicly available literature, studies on its monolayer structure provide valuable insights into its crystallographic behavior.
A study of relaxed Langmuir monolayers of methyl eicosanoate (this compound) using grazing incidence X-ray diffraction (GIXD) has identified several distinct crystalline phases as a function of temperature and pressure. These findings suggest a complex polymorphic landscape for this molecule.
Quantitative Data on the Crystalline Phases of this compound Monolayers
The following table summarizes the structural characteristics of the different phases of this compound observed in monolayer studies.
| Phase Designation | Temperature Range (°C) | Pressure Range | Crystal System/Symmetry | Tilt Direction | Key Features |
| I(L"₂) | Low Temperature | Low Pressure | Crystalline | Tilted toward nearest neighbor | - |
| F(L'₂) | Transition at ~14°C | Low Pressure | Crystalline | Tilted toward next-nearest neighbor | - |
| τ phase | Higher Temperature | Low Pressure | Rotator IV-like structure | - | Two F(L'₂) peaks have the same Qxy values |
| U'(CS) | Low Temperature | High Pressure | Orthorhombic | Untilted | - |
| U(S) | Begins at ~12°C | High Pressure | Orthorhombic | Untilted | - |
| Rotator-II-like | Above 21°C | High Pressure | Undistorted | Untilted | - |
Data extracted from studies on Langmuir monolayers of methyl eicosanoate.
Experimental Protocols for Characterization
The investigation of the crystalline structure and polymorphism of this compound relies on several key analytical techniques. The following sections detail the methodologies for these experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting points, transition temperatures, and enthalpies of transitions of different polymorphic forms.
Methodology:
-
A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is programmed to increase at a constant rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the expected thermal transitions.
-
The heat flow to the sample relative to the reference is monitored as a function of temperature.
-
Endothermic events (melting, solid-solid transitions) and exothermic events (crystallization) are recorded as peaks in the DSC thermogram.
-
The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
To study polymorphic transitions, thermal cycling experiments (heating, cooling, and reheating) can be performed to induce the formation of different crystalline forms.
Powder X-ray Diffraction (PXRD)
Objective: To identify and characterize the different crystalline forms based on their unique diffraction patterns.
Methodology:
-
A powdered sample of this compound is thinly spread onto a sample holder.
-
The sample is placed in the path of a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting PXRD pattern is a fingerprint of the crystalline structure.
-
Different polymorphs will produce distinct PXRD patterns with peaks at different 2θ angles and with varying relative intensities.
-
The unit cell parameters of a crystalline phase can be determined from the positions of the diffraction peaks.
-
Variable-temperature PXRD (VT-PXRD) can be used to monitor phase transitions as a function of temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To probe the molecular vibrations and identify differences in the local environment of molecules in different polymorphic forms.
Methodology:
-
A small amount of the this compound sample is prepared for analysis. This can be done by creating a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the infrared beam of the FTIR spectrometer.
-
The infrared spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).
-
Differences in the crystal packing and intermolecular interactions between polymorphs can lead to shifts in the positions and changes in the shapes of vibrational bands, particularly in the fingerprint region (1500-600 cm⁻¹).
-
Specific vibrational modes, such as the C=O stretching and C-H bending modes, are sensitive to the crystalline environment.
-
Variable-temperature FTIR can be employed to observe spectral changes associated with polymorphic transitions.
Visualizations
Polymorphic Relationships and Transitions of this compound
Caption: Phase transitions of this compound monolayers.
Experimental Workflow for Polymorph Characterization
Caption: Analytical workflow for polymorph investigation.
Conclusion
The crystalline structure and polymorphism of this compound are complex, with multiple phases observed even in two-dimensional monolayer systems. A thorough characterization using a combination of thermal, diffraction, and spectroscopic techniques is essential for understanding and controlling its solid-state properties. The data and protocols presented in this guide provide a foundational framework for researchers and professionals working with this compound in various applications, from pharmaceutical formulations to materials science. Further research into the bulk polymorphism of this compound is warranted to fully elucidate its solid-state behavior and its impact on product performance.
An In-depth Technical Guide on the Potential Toxicological Effects of Methyl Arachidate Exposure
Disclaimer: Direct toxicological data for methyl arachidate is largely unavailable in peer-reviewed literature. The toxicological properties have not been fully investigated.[1] This guide, therefore, leverages surrogate data from closely related long-chain fatty acid methyl esters (FAMEs) and general toxicological testing principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound (eicosanoic acid methyl ester) is the methyl ester of arachidic acid, a saturated 20-carbon fatty acid. It belongs to the class of long-chain fatty acid methyl esters (FAMEs). While FAMEs are generally considered to have low toxicity and are often biodegradable, a thorough toxicological assessment is crucial for any specific compound intended for use in research, industrial, or pharmaceutical applications.[2] This document synthesizes the available information on the toxicological profile of analogous compounds and outlines standard methodologies for a comprehensive safety evaluation of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a substance is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| CAS Number | 1120-28-1 | [1][3] |
| Molecular Formula | C21H42O2 | [4] |
| Molecular Weight | 326.56 g/mol | [4] |
| Appearance | White crystalline powder or solid | [5][6] |
| Melting Point | 45-48 °C | [3][5] |
| Boiling Point | 215-216 °C at 10 mmHg | [5][6] |
| Solubility | Insoluble in water; Soluble in hot alcohol and ether. | [3][7] |
**3.0 Toxicological Data (Surrogate) **
Due to the absence of specific studies on this compound, this section presents data from studies on other long-chain FAMEs. It is important to note that toxicity can vary with chain length and degree of saturation.
3.1 Acute Toxicity
Acute toxicity studies are essential for determining the immediate effects of a single, high-dose exposure to a substance.
| Test | Species | Route | Endpoint | Result | Surrogate Compound(s) | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | > 5000 mg/kg bw | Fatty acids, C16-18 and C18-unsaturated, Methyl esters | [8] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | > 2000 mg/kg bw | Fatty acids, C6-C12 methyl esters | [8] |
3.2 Skin and Eye Irritation
These tests evaluate the potential for a substance to cause local irritation upon contact with the skin or eyes.
| Test | Result | Surrogate Compound(s) | Reference |
| Skin Irritation | Generally non-irritating for long-chain FAMEs (C18 and longer). | Fatty acids, C16-18 and C18-unsaturated, Methyl esters | [5][8] |
| Eye Irritation | May cause minor eye irritation. | Fatty Acid Methyl Ester (FAME / Biodiesel) | [5] |
3.3 Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and cancer. No direct genotoxicity data for this compound was found. The following table outlines results for a related fatty acid ester.
| Assay | Test System | Metabolic Activation | Result | Surrogate Compound | Reference |
| Bacterial Reverse Mutation | S. typhimurium | With & Without | Positive | Glycidol linoleate | [9] |
| In Vitro Chromosomal Aberration | Mammalian Cells | With & Without | Negative | Glycidol linoleate | [9] |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative | Glycidol linoleate | [9] |
Note: The positive result for glycidol linoleate in the bacterial reverse mutation test was attributed to the release of glycidol, a known mutagen.[9]
Potential Signaling Pathways
Long-chain fatty acids (LCFAs) and their derivatives can act as signaling molecules, primarily through interaction with specific cell surface receptors. While the direct interaction of this compound with these pathways is unconfirmed, the pathways for LCFAs provide a logical starting point for investigation.
4.1 G-Protein Coupled Receptors (GPCRs)
Free fatty acid receptors like FFAR1 (GPR40) and FFAR4 (GPR120) are activated by LCFAs and are involved in various metabolic processes.
4.2 CD36 Receptor
CD36 is a transmembrane protein that facilitates the uptake of LCFAs and is also involved in signaling cascades that regulate lipid metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicology of this compound.
5.1 In Vitro Cytotoxicity Assays
5.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound (solubilized in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%). Replace the culture medium with the medium containing the test substance. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
5.1.2 LDH (Lactate Dehydrogenase) Release Assay
-
Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. It is a measure of cytotoxicity and cytolysis.
-
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, an aliquot of the supernatant is transferred to a new 96-well plate, and a reaction mixture containing a substrate and a dye is added.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Use a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of LDH release relative to the positive control.
-
5.2 Genotoxicity Assessment
5.3 In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Principle: A sequential dosing method using a smaller number of animals to estimate the LD50. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Methodology:
-
Animals: Use a single sex of rodents (e.g., female rats), as they are often slightly more sensitive.
-
Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days.
-
Dosing: Administer this compound via oral gavage. The initial dose is selected based on any available data, often starting at 175 mg/kg. The dosing interval is typically 48 hours.
-
Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. The dose progression factor is 3.2.
-
Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and its confidence interval based on the outcomes of the dosed animals.
-
Conclusion and Recommendations
There is a significant data gap regarding the specific toxicological effects of this compound. Based on surrogate information for other long-chain FAMEs, it is anticipated to have a low order of acute toxicity and to be at most a slight skin and eye irritant.[5][8] However, this cannot be confirmed without direct testing.
For a comprehensive risk assessment, the following studies on this compound are recommended:
-
In Vitro Cytotoxicity: Using a panel of cell lines relevant to potential exposure routes (e.g., skin, liver, lung).
-
Genotoxicity: A standard battery of tests including a bacterial reverse mutation assay and an in vitro mammalian cell micronucleus test.
-
Acute Toxicity: An acute oral toxicity study (e.g., OECD 425) to establish a baseline for acute hazard.
-
Skin Sensitization: An in vitro or in vivo assay to assess the potential to cause allergic contact dermatitis.
The signaling pathways involving FFAR1, FFAR4, and CD36 represent potential targets for this compound or its metabolites (arachidic acid). Investigating interactions with these pathways could provide valuable mechanistic insights into its biological activity. All research and handling of this compound should be conducted following good laboratory practices and the guidance provided in its Safety Data Sheet.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mercuria.com [mercuria.com]
- 6. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]
- 8. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Note: Analysis of Methyl Arachidate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of methyl arachidate using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and quality control. The protocol details sample preparation through derivatization, instrument parameters for optimal separation and detection, and data analysis procedures. All quantitative data is presented in a clear, tabular format for easy reference. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding of the entire process from sample to result.
Introduction
Arachidic acid (eicosanoic acid) is a saturated fatty acid found in various animal and vegetable fats and oils. Its methyl ester, this compound, is commonly analyzed as part of fatty acid profiling for various applications, including food science, biofuel research, and clinical diagnostics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs) due to its high resolution, sensitivity, and specificity.[1][2] This application note outlines a robust and reproducible method for the analysis of this compound.
Experimental Protocols
Sample Preparation (Transesterification)
To make the arachidic acid volatile for GC analysis, it must first be derivatized to its methyl ester, this compound.[2] A common method is acid-catalyzed transesterification.
Reagents and Materials:
-
Sample containing arachidic acid (e.g., oil, fat, biological tissue)
-
Methanolic Hydrochloride (10% Acetyl Chloride in Methanol) or Boron Trifluoride-Methanol solution[3][4][5]
-
n-Hexane (GC grade)
-
Sodium Carbonate solution (6%) or saturated salt solution[3][4]
-
Anhydrous Sodium Sulfate
-
Glass reaction vials with conical bottom[6]
-
Centrifuge
-
GC autosampler vials (1.5 mL)[7]
Protocol:
-
Accurately weigh approximately 0.1 g of the sample into a 15 mL glass tube.[4]
-
Add 3 mL of 10% acetyl chloride in methanol solution.[4]
-
Heat the mixture in a water bath or heating block at 80°C for 2 hours.[4]
-
Allow the reaction mixture to cool to room temperature.[6]
-
Transfer the solution to a 50 mL centrifuge tube.[4]
-
Rinse the reaction tube with 3 mL of n-hexane and 3 mL of 6% sodium carbonate solution and add to the centrifuge tube.[4]
-
Shake the mixture vigorously and then centrifuge at 4000 rpm for 10 minutes to separate the layers.[4]
-
Carefully collect the upper n-hexane layer, which contains the FAMEs.
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract into a GC autosampler vial for analysis.[7]
GC-MS Instrumentation and Conditions
The following parameters are recommended for the GC-MS analysis of this compound. These may be adapted based on the specific instrumentation and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or similar |
| Mass Spectrometer | Agilent 5975C MSD or similar[6] |
| Injection Volume | 1 µL[1][6] |
| Injector Temperature | 220°C - 250°C[1][6] |
| Injection Mode | Splitless or Split (e.g., 1:50)[1][8] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[6] |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[3][6] |
| Oven Temperature Program | Initial temperature of 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.[6] |
| Transfer Line Temp. | 240°C[6] |
| Ion Source Temp. | 230°C[6] |
| Quadrupole Temp. | 150°C[6] |
| Ionization Energy | 70 eV (Electron Ionization - EI)[3][6] |
| Mass Scan Range | m/z 40-550[6] |
| Solvent Delay | 3.5 min[6] |
Data Presentation
Quantitative Data for this compound
The following table summarizes the key quantitative data for the identification of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C21H42O2 | - |
| Molecular Weight | 326.6 g/mol | [9] |
| Retention Time (approx.) | 10.344 min | [9] |
| Key Mass Spectral Fragments (m/z) | 326 (M+), 297, 285, 243, 199, 143, 87, 74 | [10] |
Note: Retention times can vary depending on the specific GC column, temperature program, and carrier gas flow rate used.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the GC-MS analysis of this compound. The detailed steps for sample preparation and instrument parameters ensure reproducible results. The provided quantitative data and workflow diagram serve as valuable resources for researchers and scientists engaged in fatty acid analysis. This method can be readily adapted for the analysis of other fatty acid methyl esters in various sample matrices.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. chempap.org [chempap.org]
- 4. gcms.cz [gcms.cz]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. gcms.cz [gcms.cz]
- 9. studycorgi.com [studycorgi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl Arachidate in Vegetable Oils using GC-FID
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of methyl arachidate, a saturated fatty acid methyl ester, in various vegetable oils using Gas Chromatography with Flame Ionization Detection (GC-FID).
Introduction
Arachidic acid (C20:0) is a long-chain saturated fatty acid present in various vegetable oils, albeit typically in small quantities. Its methylated form, this compound, is analyzed to determine the fatty acid profile of these oils, which is crucial for quality control, nutritional labeling, and authentication. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acid methyl esters (FAMEs) due to its high resolution, sensitivity, and reproducibility.[1][2]
The analysis involves a derivatization step to convert the fatty acids in the triglycerides of the vegetable oil into their corresponding FAMEs. This process increases the volatility of the compounds, making them suitable for GC analysis.
Experimental Protocols
Sample Preparation and Derivatization (Transesterification)
The conversion of fatty acids in triglycerides to FAMEs is a critical step for successful GC-FID analysis. Two common methods are acid-catalyzed and base-catalyzed transesterification.
a) Acid-Catalyzed Transesterification using Boron Trifluoride (BF3)-Methanol
This method is effective for a wide range of oil samples.
-
Reagents and Materials:
-
Vegetable oil sample
-
Hexane (analytical grade)
-
Boron trifluoride-methanol solution (12-14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Screw-capped test tubes
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
-
-
Protocol:
-
Weigh approximately 25-50 mg of the vegetable oil sample into a screw-capped test tube.
-
Add 2 mL of hexane to dissolve the oil and vortex thoroughly.
-
Add 2 mL of 12-14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated sodium chloride solution and vortex for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-FID analysis.
-
b) Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)
This is a rapid method suitable for refined oils with low free fatty acid content.
-
Reagents and Materials:
-
Vegetable oil sample
-
Hexane or Heptane (analytical grade)
-
2 M Methanolic potassium hydroxide (KOH) solution
-
Screw-capped test tubes
-
Vortex mixer
-
-
Protocol:
-
Weigh approximately 100 mg of the oil sample into a screw-capped test tube.[1]
-
Add 2 mL of hexane or heptane and vortex to dissolve the oil.[1]
-
Add 0.2 mL of 2 M methanolic KOH solution.[1]
-
Cap the tube tightly and vortex vigorously for 30-60 seconds.[1]
-
Allow the mixture to stand for 5-10 minutes for the reaction to complete and for the layers to separate.
-
The upper clear layer containing the FAMEs can be directly injected into the GC-FID.
-
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A polar capillary column suitable for FAME analysis, such as a FAMEWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or a cyanopropyl polysiloxane column (e.g., Rt-2560).
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes. (Note: The temperature program should be optimized based on the specific column and the range of FAMEs being analyzed to achieve optimal separation.)
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Calibration and Quantification
-
Prepare a Stock Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in hexane to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock standard solution with hexane to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Construct a Calibration Curve: Inject each calibration standard into the GC-FID system and record the peak area of the this compound peak. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantify this compound in Samples: Inject the prepared FAME sample from the vegetable oil into the GC-FID. Identify the this compound peak based on its retention time compared to the standard. Using the peak area of this compound in the sample and the calibration curve equation, calculate the concentration of this compound in the injected sample.
-
Calculate the Percentage of this compound in the Oil:
Percentage (%) = (Concentration of this compound in sample (µg/mL) / Concentration of oil in sample (µg/mL)) x 100
Data Presentation
The following table summarizes the typical percentage of arachidic acid (the precursor to this compound) found in various vegetable oils. The values are expressed as a percentage of the total fatty acids.
| Vegetable Oil | Arachidic Acid (C20:0) Content (%) |
| Peanut Oil | 1.1 - 3.0[3][4] |
| Sunflower Oil | 0.3 - 0.5[1][5] |
| Olive Oil | 0.3 - 0.7[1][3] |
| Canola (Rapeseed) Oil | 0.5 - 0.7 |
| Palm Oil | 0.2 - 0.6[6] |
| Soybean Oil | 0.1 - 0.4 |
| Corn Oil | 0.3 - 0.5 |
| Coconut Oil | 0.0 - 0.2[3] |
| Safflower Oil | ~0.2[3] |
Note: The exact percentage can vary depending on the variety of the plant, growing conditions, and processing methods.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in vegetable oils using GC-FID.
Caption: Experimental workflow for this compound quantification.
References
Application Note: Quantitative Analysis of Fatty Acids Using Methyl Arachidate as an Internal Standard
Introduction
The quantitative analysis of fatty acids is crucial in various scientific fields, including nutrition science, clinical diagnostics, drug development, and quality control of food products. Fatty acids can act as energy sources, structural components of cell membranes, and signaling molecules involved in numerous metabolic processes.[1] Gas chromatography (GC), typically coupled with a flame ionization detector (FID) or mass spectrometry (MS), is the most common and powerful technique for fatty acid profiling.[2]
To ensure the accuracy and precision of quantitative results, an internal standard (IS) is indispensable. The internal standard is a compound added in a known amount to every sample and calibrant at the beginning of the sample preparation process.[3] Its purpose is to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.[3][4]
Methyl arachidate, the methyl ester of arachidic acid (C20:0), is an excellent choice for an internal standard in many fatty acid analyses. As a long-chain saturated fatty acid, it is often absent or present in very low concentrations in many biological samples, minimizing the risk of interference with endogenous analytes. Its chemical properties are similar to other long-chain fatty acids, ensuring it behaves comparably during extraction and analysis.[5]
This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological matrices using this compound as an internal standard.
Principle of the Method
The fundamental principle of internal standardization is to compare the detector's response to the analyte with its response to a constant amount of the internal standard.[3] Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the analyte concentration from a calibration curve, which is generated by plotting the peak area ratios of standards against their concentration ratios.
This approach effectively compensates for variations that can occur during:
-
Lipid Extraction: Incomplete recovery of lipids from the sample matrix.
-
Derivatization: Inconsistent yields during the conversion of fatty acids to their volatile methyl ester derivatives (FAMEs).
-
GC Injection: Minor variations in the injected sample volume.
Experimental Protocols
This section details the procedures for sample preparation, derivatization, and GC analysis.
Reagents and Materials
-
Internal Standard: this compound (≥99% purity).[6]
-
Standards: A certified reference mixture of 37 fatty acid methyl esters (FAME Mix) or individual high-purity FAME standards (e.g., methyl palmitate, methyl stearate, methyl oleate, etc.).[7]
-
Solvents (High-purity, GC grade): Hexane, Chloroform, Methanol, Toluene.[8]
-
Derivatization Reagents: 1.25 M HCl in methanol (or 5% H₂SO₄ in methanol, or 14% Boron Trifluoride in methanol).[8][9]
-
Other Chemicals: Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄, anhydrous), Potassium hydroxide (KOH).
-
Equipment: Gas Chromatograph with FID (GC-FID), capillary GC column (e.g., SP-2560, 100m x 0.25mm, 0.20µm film), autosampler, analytical balance, centrifuges, vortex mixer, heating block or water bath, glass vials with PTFE-lined caps.[10]
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound, dissolve it in 10 mL of hexane in a volumetric flask. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by diluting the FAME Mix standard with hexane. To each calibration standard, add a precise and constant amount of the this compound Stock Solution. A typical concentration for the internal standard in the final vial is 50 µg/mL.
Sample Preparation (General Protocol for Plasma/Serum)
-
Sample Aliquoting: Pipette a known volume (e.g., 200 µL) of the biological sample (e.g., plasma) into a glass tube with a screw cap.[11]
-
Addition of Internal Standard: Add a precise volume of the this compound Stock Solution to the sample. For instance, add 50 µL of a 1 mg/mL stock to achieve a 50 µg addition. This step is critical and must be done before any extraction steps.[8]
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform containing lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Transesterification (Acid-Catalyzed):
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex for 1 minute and centrifuge for 2 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample: Transfer the final hexane solution to a GC autosampler vial for analysis.
Gas Chromatography (GC) Analysis
The prepared FAMEs are analyzed using a GC-FID system. The following table provides typical instrument parameters, which should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness[10] |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Oven Program | Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| (Note: These parameters are a starting point and may require optimization) |
Data Presentation and Quantification
Calibration
A calibration curve is generated for each fatty acid. The curve is a plot of the peak area ratio (Analyte FAME / IS) against the concentration ratio (Analyte FAME / IS). The linearity of the curve should be confirmed with a correlation coefficient (r²) > 0.99.
Table 1: Example Calibration Data for Methyl Palmitate (C16:0)
| Concentration Ratio (C16:0 / IS) | Peak Area Ratio (C16:0 / IS) |
| 0.1 | 0.098 |
| 0.5 | 0.505 |
| 1.0 | 1.012 |
| 2.0 | 1.995 |
| 5.0 | 5.021 |
Calculation
The concentration of each fatty acid in the original sample is calculated using the following formula:
Conc. of FA (µg/mL) = (Area_Analyte / Area_IS) * (Conc_IS / RF) * (V_Extract / V_Sample)
Where:
-
Area_Analyte: Peak area of the fatty acid methyl ester.
-
Area_IS: Peak area of the internal standard (this compound).
-
Conc_IS: Concentration of the internal standard added to the sample.
-
RF: Response Factor (determined from the slope of the calibration curve).
-
V_Extract: Final volume of the hexane extract.
-
V_Sample: Initial volume of the biological sample.
Table 2: Example Quantification Results from a Plasma Sample
| Fatty Acid | Retention Time (min) | Peak Area | Calculated Conc. (µg/mL Plasma) | % of Total FAs |
| Myristic (C14:0) | 18.5 | 15,400 | 25.6 | 1.5% |
| Palmitic (C16:0) | 24.2 | 285,600 | 476.0 | 27.8% |
| Stearic (C18:0) | 31.1 | 142,300 | 237.2 | 13.9% |
| Oleic (C18:1n9) | 31.5 | 450,100 | 750.2 | 43.8% |
| Linoleic (C18:2n6) | 33.8 | 155,900 | 259.8 | 15.2% |
| This compound (IS) | 39.4 | 60,150 | N/A | N/A |
| Total | 1712.8 | 100.0% |
Visualizations
Experimental Workflow Diagram
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. scielo.br [scielo.br]
- 6. thomassci.com [thomassci.com]
- 7. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Transesterification of Lipids to Form Methyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl arachidate, the methyl ester of arachidic acid (a 20-carbon saturated fatty acid), is a valuable compound in various research and industrial applications. It serves as a reference standard in gas chromatography for the analysis of fatty acid methyl esters (FAMEs) in biodiesel and other lipid samples.[1] Furthermore, its derivatives have potential applications in the pharmaceutical and cosmetic industries.
This document provides a detailed protocol for the synthesis of this compound via the transesterification of lipids containing arachidic acid. The transesterification process involves the reaction of triglycerides or other lipids with an alcohol (in this case, methanol) in the presence of a catalyst to produce fatty acid methyl esters and glycerol.[2] Both acid-catalyzed and base-catalyzed methods are presented, followed by purification and analytical procedures.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the transesterification of lipids to fatty acid methyl esters. It is important to note that the optimal conditions and yields for this compound may vary depending on the specific lipid source and its arachidic acid content.
| Parameter | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |
| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Catalyst Conc. | 1-3% (w/w of oil) | 0.5-1.5% (w/w of oil) |
| Methanol:Oil Molar Ratio | 6:1 to 12:1 | 4:1 to 9:1 |
| Reaction Temperature | 50-65°C | 50-65°C |
| Reaction Time | 1-4 hours | 0.5-2 hours |
| Typical FAME Yield | >90% | >95% |
| Purity (Post-Purification) | >98% | >98% |
Experimental Protocols
Materials and Reagents
-
Lipid source containing arachidic acid (e.g., peanut oil, rapeseed oil, or purified triglycerides)
-
Methanol (anhydrous, ≥99.8%)
-
Catalyst:
-
Acid: Concentrated Sulfuric Acid (H₂SO₄, 95-98%) or Hydrochloric Acid (HCl)
-
Base: Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH) pellets
-
-
Hexane (analytical grade)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
pH indicator paper
Protocol 1: Acid-Catalyzed Transesterification
This method is suitable for lipid sources with high free fatty acid (FFA) content.
-
Preparation: Add the lipid source to a round-bottom flask.
-
Reaction Mixture: Add anhydrous methanol to the flask. A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 1-3% w/w H₂SO₄ relative to the oil) to the methanol-oil mixture while stirring.
-
Reaction: Heat the mixture to 50-65°C under reflux with continuous stirring for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Stopping the Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Transfer the mixture to a separatory funnel.
-
Add hexane to extract the methyl esters.
-
Wash the organic layer with deionized water to remove excess methanol and catalyst.
-
Wash with a saturated brine solution to break any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (hexane) using a rotary evaporator to obtain the crude this compound.
-
Protocol 2: Base-Catalyzed Transesterification
This method is efficient for lipid sources with low FFA content (<1%).
-
Catalyst Preparation (Sodium Methoxide): In a separate flask, dissolve the base catalyst (e.g., 0.5-1.5% w/w NaOH or KOH relative to the oil) in anhydrous methanol with stirring until fully dissolved. This solution is sodium methoxide (if using NaOH) and is highly corrosive and moisture-sensitive.
-
Reaction Mixture: Heat the lipid source in a round-bottom flask to 50-65°C with stirring.
-
Catalyst Addition: Slowly add the freshly prepared sodium methoxide solution to the heated oil.
-
Reaction: Maintain the temperature at 50-65°C and continue stirring for 30-120 minutes. The mixture will become cloudy and then separate into two layers upon completion.
-
Separation of Glycerol: After cooling, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the methyl ester phase, and the lower layer is the glycerol phase. Drain and collect the glycerol layer.
-
Purification:
-
Wash the methyl ester layer with warm deionized water (acidified to neutralize the base catalyst, if necessary) to remove residual catalyst, soap, and methanol. Check the pH of the wash water until it is neutral.
-
Wash with a saturated brine solution.
-
Dry the methyl ester layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove any residual water and methanol under reduced pressure to obtain the purified this compound.
-
Analytical Methods
The purity and composition of the synthesized this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Sample Preparation: Dilute a small amount of the final product in a suitable solvent (e.g., hexane).
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
Identification: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a known standard or a spectral library.
-
Quantification: Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks.
Visualizations
Experimental Workflow for Transesterification
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Transesterification (Base-Catalyzed)
Caption: Base-catalyzed transesterification pathway.
References
Application of Methyl Arachidate in Biodiesel Composition Analysis: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the use of methyl arachidate as an internal standard in the analysis of biodiesel composition, specifically focusing on the quantification of Fatty Acid Methyl Esters (FAMEs). While standard methods such as EN 14103 and ASTM D6584 typically recommend other internal standards, this note outlines a methodology for employing this compound, particularly in scenarios where the standard internal standards may be present in the biodiesel feedstock.
Introduction
Biodiesel, a renewable and biodegradable fuel, primarily consists of a mixture of FAMEs. Accurate quantification of these esters is crucial for quality control and to ensure compliance with international standards. Gas chromatography with flame ionization detection (GC-FID) is the most common technique for this analysis, relying on the use of an internal standard (IS) for precise quantification.
Standard methods typically employ methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0) as internal standards.[1][2][3] However, certain biodiesel feedstocks, such as those derived from animal fats, may naturally contain C17:0, leading to inaccurate quantification.[1][4] Similarly, the peak for C19:0 can sometimes co-elute with other FAMEs in complex mixtures. In such cases, an alternative internal standard that is absent in the sample and well-resolved from other components is necessary.
This compound (C20:0), a saturated fatty acid methyl ester, presents a viable alternative. Its longer carbon chain generally results in a longer retention time, placing it in a region of the chromatogram that is often less crowded, thus minimizing the risk of peak overlap.
Principle of the Method
The methodology described here is an adaptation of the EN 14103 standard, which is widely used for the determination of ester and linolenic acid methyl ester content in FAMEs.[5][6] The core principle involves adding a known quantity of this compound (the internal standard) to a precisely weighed biodiesel sample. The sample is then analyzed by GC-FID. The ratio of the peak areas of the individual FAMEs to the peak area of the internal standard is used to calculate the concentration of each FAME.
Experimental Protocols
Materials and Reagents
-
Biodiesel Sample: B100 (100% biodiesel)
-
Internal Standard: this compound (C20:0), high purity (≥99%)
-
Solvent: n-Heptane or Toluene, analytical grade
-
FAME Standard Mix: A certified reference material containing a known concentration of various FAMEs (e.g., C6:0 to C24:1) for peak identification and system suitability checks.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: A polar capillary column is recommended for FAME analysis. A common choice is a polyethylene glycol (wax) column (e.g., HP-INNOWax, FAMEWAX) with dimensions of 30 m x 0.25 mm x 0.25 µm.[3]
-
Data Acquisition System: Software for controlling the GC and for data acquisition and processing.
Preparation of Standard and Sample Solutions
Internal Standard Stock Solution (IS Solution):
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Record the weight to the nearest 0.1 mg.
-
Dissolve and dilute to the mark with n-heptane.
-
Calculate the exact concentration in mg/mL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL vial.[7]
-
Record the weight to the nearest 0.1 mg.
-
Add exactly 5.0 mL of the Internal Standard Stock Solution to the vial using a calibrated pipette.
-
Cap the vial and mix thoroughly by vortexing for 30 seconds.
Blank Sample Preparation:
-
Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL vial.
-
Add exactly 5.0 mL of n-heptane (without the internal standard).
-
This blank is used to verify the absence of naturally occurring this compound in the biodiesel sample.
Gas Chromatography (GC-FID) Conditions
The following are typical GC conditions that can be adapted as needed:
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) |
| Oven Program | Initial Temp: 100 °C, hold for 1 min |
| Ramp 1: 10 °C/min to 200 °C | |
| Ramp 2: 5 °C/min to 240 °C, hold for 10 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Note: These conditions are a starting point and may require optimization based on the specific instrument and column used.
Data Presentation and Calculation
The primary data obtained from the GC-FID analysis is a chromatogram showing the separation of the different FAMEs and the internal standard.
Calculation of FAME Content:
The mass percentage of each fatty acid methyl ester (FAMEi) is calculated using the following formula:
FAMEi (%) = (Ai / A_is) * (C_is * V_is / m) * 100
Where:
-
Ai = Peak area of the individual FAME
-
A_is = Peak area of the internal standard (this compound)
-
C_is = Concentration of the internal standard solution (mg/mL)
-
V_is = Volume of the internal standard solution added (mL)
-
m = Mass of the biodiesel sample (mg)
The total FAME content is the sum of the percentages of all individual FAMEs.
Quantitative Data Summary:
The results of the analysis should be summarized in a table for clarity and easy comparison.
| Fatty Acid Methyl Ester | Retention Time (min) | Peak Area | Concentration (% w/w) |
| Methyl Myristate (C14:0) | tR1 | A1 | C1 |
| Methyl Palmitate (C16:0) | tR2 | A2 | C2 |
| Methyl Stearate (C18:0) | tR3 | A3 | C3 |
| Methyl Oleate (C18:1) | tR4 | A4 | C4 |
| Methyl Linoleate (C18:2) | tR5 | A5 | C5 |
| This compound (IS) | tRis | Ais | - |
| ... | ... | ... | ... |
| Total FAMEs | - | - | ΣCi |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the analysis of biodiesel composition using this compound as an internal standard.
Logical Relationship of Internal Standard Selection
The choice of an internal standard is a critical decision in quantitative chromatography. The following diagram outlines the logical process for selecting an appropriate internal standard for biodiesel analysis, leading to the potential use of this compound.
Conclusion
The use of this compound as an internal standard provides a robust alternative for the quantitative analysis of FAMEs in biodiesel, especially when traditional internal standards are not suitable. The protocol outlined in this application note, adapted from established methods, offers a starting point for researchers. It is crucial to perform a thorough method validation, including checks for linearity, accuracy, precision, and robustness, before implementing this method for routine analysis. The successful application of this methodology will contribute to the reliable quality assessment of biodiesel from diverse feedstocks.
References
Methyl Arachidate: A Key Biomarker in Peroxisomal Beta-Oxidation Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl arachidate, the methyl ester of arachidic acid (C20:0), serves as a crucial biomarker for the integrity of peroxisomal metabolic pathways. Arachidic acid is a very-long-chain saturated fatty acid (VLCFA) that is primarily metabolized through beta-oxidation within peroxisomes. Inborn errors of metabolism affecting this pathway lead to the accumulation of VLCFAs in plasma and tissues, making the quantification of arachidic acid (analyzed as its methyl ester, this compound) a vital diagnostic tool. These application notes provide a comprehensive overview of the role of this compound as a biomarker, along with detailed protocols for its quantification in biological samples.
Metabolic Significance of Arachidic Acid and Peroxisomal Beta-Oxidation
Peroxisomes are cellular organelles that play a critical role in various metabolic processes, including the beta-oxidation of VLCFAs. Unlike mitochondria, which handle the beta-oxidation of short, medium, and long-chain fatty acids, peroxisomes are exclusively responsible for shortening VLCFAs. A defect in peroxisomal beta-oxidation, due to genetic mutations affecting peroxisomal biogenesis or specific enzymes, results in the accumulation of VLCFAs, including arachidic acid. This accumulation is a key pathophysiological feature of a group of genetic disorders known as peroxisomal disorders, which includes Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD).[1][2][3] Therefore, elevated levels of arachidic acid in biological fluids are a strong indicator of compromised peroxisomal function.
This compound as a Biomarker in Peroxisomal Disorders
The clinical utility of measuring arachidic acid lies in its role as a biomarker for diagnosing and monitoring peroxisomal disorders. For analytical purposes, arachidic acid is chemically converted to its more volatile methyl ester, this compound, which is then quantified using gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the plasma concentrations of arachidic acid in healthy individuals and in patients with peroxisomal disorders. These values highlight the significant elevation of this biomarker in disease states.
Table 1: Reference Ranges for Plasma Arachidic Acid (C20:0) in Healthy Individuals
| Population Cohort | Mean Concentration (μmol/L) | Concentration Range (μmol/L) | Percentile Data |
| Healthy Singaporean Adults | 12.8 | 1.8 - 50.3 | 5th: 14.0, 25th: 16.6, 50th: 19.5, 75th: 22.8, 95th: 29.8 |
| Healthy Canadian Adults | - | - | See original source for detailed percentiles |
| General Reference | - | 8 - 43 nmol/mL (equivalent to 2.6 - 14.0 μmol/L) | - |
Data compiled from multiple sources.[4][5][6] Note that ranges can vary based on diet, age, and analytical methodology.
Table 2: Plasma Arachidic Acid (C20:0) Levels in Peroxisomal Disorders
| Disorder | Typical Arachidic Acid (C20:0) Levels | Key Observations |
| X-linked Adrenoleukodystrophy (X-ALD) | Normal to slightly elevated | While C26:0 is the primary biomarker, C24:0 and C25:0 are also typically increased. C20:0 levels are generally within the normal range.[7] |
| Zellweger Spectrum Disorders (ZSD) | Significantly elevated | In Zellweger syndrome, the concentration of hexacosanoic acid (C26:0) and the C26:0/C22:0 ratio are greatly increased in plasma and fibroblasts. The plasma concentration of docosanoic acid (C22:0) is greatly decreased.[2] |
It is important to note that for diagnostic purposes, the ratios of different VLCFAs (e.g., C24:0/C22:0 and C26:0/C22:0) are often more informative than the absolute concentration of a single fatty acid.[1][3]
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in human plasma or serum samples.
Protocol 1: Sample Preparation - Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is a composite of established methods for the reliable extraction and derivatization of fatty acids from plasma or serum.[8][9][10]
Materials:
-
Human plasma or serum
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Sodium sulfate (anhydrous)
-
Methanolic HCl (e.g., 3N) or Boron trifluoride-methanol solution (14%)
-
Hexane
-
Saturated sodium bicarbonate solution
Procedure:
-
Sample Collection: Collect whole blood in EDTA or heparin-containing tubes. Separate plasma or serum by centrifugation as soon as possible. Samples should be stored at -80°C until analysis.
-
Lipid Extraction (Folch Method): a. To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard (e.g., C17:0). b. Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes. c. Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube. e. Dry the lipid extract under a gentle stream of nitrogen.
-
Derivatization to FAMEs (Acid-Catalyzed Methylation): a. To the dried lipid extract, add 1 mL of methanolic HCl or BF3-methanol. b. Tightly cap the tube and heat at 100°C for 1 hour in a heating block or water bath. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water, vortex for 30 seconds, and centrifuge at 1000 x g for 5 minutes. e. Carefully transfer the upper hexane layer containing the FAMEs to a new tube. f. Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. g. Dry the final hexane extract over anhydrous sodium sulfate. h. Transfer the clear hexane solution to a GC vial for analysis.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the GC-MS analysis of FAMEs.[8][11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., polar, such as a high-cyanopropyl or wax-type column)
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes
-
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) or Full Scan
-
For SIM: Monitor characteristic ions for this compound (e.g., m/z 326, 297, 87, 74) and the internal standard.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration by constructing a calibration curve using known concentrations of this compound standard and the internal standard.
-
Visualizations
Signaling Pathways and Workflows
Caption: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids.
Caption: Experimental Workflow for this compound Quantification.
Caption: Logical Relationship of this compound as a Biomarker.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fatty Acid Reference Ranges and Relationship with Lipid Biomarkers in Middle-Aged Healthy Singaporean Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 6. testmenu.com [testmenu.com]
- 7. Adrenoleukodystrophy: increased plasma content of saturated very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schebb-web.de [schebb-web.de]
- 10. Plasma fatty acids analysis [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Methyl Arachidate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the separation and quantification of methyl arachidate from various sample matrices using reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
This compound is the methyl ester of arachidic acid, a saturated fatty acid with a 20-carbon chain. Accurate and reliable quantification of this compound is crucial in various fields, including biodiesel production, food science, and pharmaceutical research. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, offers a robust and sensitive method for the analysis of fatty acid methyl esters (FAMEs), including this compound. This application note details optimized HPLC methods, sample preparation protocols, and data presentation for the analysis of this compound.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. In the analysis of FAMEs, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. Less polar compounds, such as this compound with its long hydrocarbon chain, interact more strongly with the stationary phase and thus have longer retention times compared to more polar or shorter-chain FAMEs. By carefully selecting the column, mobile phase composition, and other chromatographic parameters, a high-resolution separation of this compound from other FAMEs can be achieved.
HPLC Methodologies and Data
Several HPLC methods can be employed for the separation of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical methods and their performance data. Saturated fatty acid methyl esters like this compound lack a strong chromophore, making UV detection at low wavelengths (around 205 nm) a common approach.[1][2][3] For higher sensitivity and specificity, mass spectrometry (MS) or other detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be utilized.[4][5]
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1: Isocratic RP-HPLC-UV | Method 2: Gradient RP-HPLC-MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][6] | C18 (e.g., 150 mm x 3.0 mm, 2.7 µm)[5] |
| Mobile Phase | Acetonitrile/Water (e.g., 90:10 v/v)[1] | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[5] |
| Flow Rate | 1.0 mL/min[3] | 0.5 mL/min |
| Elution Mode | Isocratic[7] | Gradient: 75% B to 100% B in 10 min |
| Column Temp. | 40 °C[3][7] | 50 °C[5] |
| Injection Vol. | 10 µL[3] | 5 µL |
| Detection | UV at 205 nm[2][3] | ESI-MS (m/z 327.6 for [M+H]⁺) |
| Linearity (r²) | > 0.99[2][3] | > 0.99 |
| Repeatability (RSD) | < 3%[2][3] | < 2% |
| LOD (S/N=3) | ~0.004 mg/mL[8] | < 0.001 mg/mL |
| LOQ (S/N=10) | ~0.015 mg/mL[8] | < 0.005 mg/mL |
Experimental Protocols
For samples containing arachidic acid in esterified forms (e.g., triglycerides, phospholipids), a transesterification step is required to convert them into their corresponding methyl esters.
Materials:
-
Lipid-containing sample
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
2 M Sodium hydroxide in methanol
-
Sodium chloride solution (2 M)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh approximately 10-20 mg of the lipid sample into a glass vial.
-
Add 2 mL of hexane to dissolve the sample.
-
Add 100 µL of 2 M sodium hydroxide in methanol.[9]
-
Cap the vial tightly and vortex vigorously for 30 seconds.[9]
-
Allow the mixture to stand for 5 minutes for the reaction to complete.
-
Add 2 mL of 2 M sodium chloride solution to stop the reaction and facilitate phase separation.[9]
-
Vortex for 10 seconds and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The resulting solution can be directly injected into the HPLC or diluted with the mobile phase as needed.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Instrument Setup:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.
-
Sample Analysis:
-
Inject 10 µL of each standard solution and the prepared sample extract into the HPLC system.[3]
-
Record the chromatograms and the retention times.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Troubleshooting
-
Poor Peak Shape (Tailing or Fronting): This may be due to column overload, inappropriate mobile phase pH, or column degradation. Dilute the sample or check the column's performance.[10]
-
Variable Retention Times: Fluctuations in temperature or mobile phase composition can cause this. Ensure the column oven is stable and the mobile phase is well-mixed and degassed.
-
Low Sensitivity: For UV detection, ensure the wavelength is set correctly (205 nm for saturated FAMEs).[2] For samples with very low concentrations, consider using a more sensitive detector like a mass spectrometer.
Conclusion
Reversed-phase HPLC is a reliable and accurate technique for the separation and quantification of this compound. The methods and protocols described in this application note provide a comprehensive guide for researchers. Proper sample preparation and optimization of chromatographic conditions are key to achieving high-quality results.
References
- 1. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for the Structural Elucida-tion of Methyl Arachidate via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of methyl arachidate, a saturated long-chain fatty acid methyl ester, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, and both ¹H and ¹³C NMR data acquisition are presented. The application note includes an analysis of the expected chemical shifts and coupling constants, summarized in a clear tabular format, to facilitate the straightforward structural confirmation of this compound. Furthermore, a logical workflow for this analytical process is provided in the form of a Graphviz diagram. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require a robust method for the structural verification of fatty acid methyl esters.
Introduction
This compound (methyl eicosanoate) is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid. It serves as a key reference standard in the analysis of fatty acid profiles in various biological and industrial samples. Accurate structural confirmation of this compound is crucial for its use in research and as a quality control standard. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the use of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this compound.
Principles of NMR-based Structural Elucidation
The structural elucidation of this compound by NMR spectroscopy relies on the analysis of the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The key parameters obtained from NMR spectra are:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.
-
Signal Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei, which provides information about the number of adjacent protons.
-
Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.
By analyzing these parameters, the different functional groups and their connectivity within the this compound molecule can be confirmed.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the data for homologous long-chain saturated fatty acid methyl esters, such as methyl stearate. The expected ¹H and ¹³C NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent are summarized in Table 1.
| Assignment | Atom Numbering | ¹H Chemical Shift (δ) / ppm | ¹H Multiplicity | ¹³C Chemical Shift (δ) / ppm |
| Methyl Ester Protons | 1' | ~3.67 | Singlet | ~51.4 |
| Methylene α to C=O | 2 | ~2.30 | Triplet | ~34.1 |
| Methylene β to C=O | 3 | ~1.63 | Multiplet | ~25.0 |
| Methylene Chain | 4-18 | ~1.25 | Broad Singlet | ~29.0 - 29.7 |
| Methylene (ω-1) | 19 | ~1.25 | Multiplet | ~31.9 |
| Terminal Methyl | 20 | ~0.88 | Triplet | ~14.1 |
| Carbonyl Carbon | 1 | - | - | ~174.3 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. The data is based on typical values for long-chain saturated fatty acid methyl esters.[1]
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Selection: The preferred deuterated solvent is chloroform-d (CDCl₃) due to its excellent solubilizing properties for fatty acid methyl esters and its relatively simple residual solvent peak.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the this compound.[2][3] Gently swirl the vial to ensure complete dissolution. The use of a vortex mixer can aid in this process.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4][5]
-
Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the active volume of the NMR probe.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 8-16
-
Relaxation Delay: 5 seconds
-
Pulse Width: 30-45 degrees
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2 seconds
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
Data Analysis and Structural Interpretation
The acquired NMR spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to confirm the structure of this compound.
-
¹H NMR Spectrum:
-
A sharp singlet at approximately 3.67 ppm with an integration value corresponding to three protons confirms the presence of the methyl ester group (-COOCH₃).
-
A triplet at around 2.30 ppm , integrating to two protons, is characteristic of the methylene group (C2) adjacent to the carbonyl group. The triplet multiplicity indicates coupling to the two protons on the adjacent methylene group (C3).
-
A complex multiplet around 1.63 ppm corresponds to the methylene group at the C3 position.
-
A large, broad singlet at approximately 1.25 ppm represents the overlapping signals of the numerous methylene groups in the long aliphatic chain (C4-18). The integration of this peak will be significantly larger than the others.
-
A triplet at about 0.88 ppm , integrating to three protons, is indicative of the terminal methyl group (C20) of the fatty acid chain. The triplet splitting is due to coupling with the adjacent methylene group (C19).
-
-
¹³C NMR Spectrum:
-
The carbonyl carbon of the ester group will appear as a singlet at approximately 174.3 ppm .
-
The methyl carbon of the ester group will be observed around 51.4 ppm .
-
The aliphatic carbons of the chain will produce a series of signals in the region of 14-35 ppm . The terminal methyl carbon (C20) will be the most upfield at around 14.1 ppm . The methylene carbons will appear in the range of 25-34 ppm , with the majority of the inner chain carbons clustering around 29 ppm .
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for the NMR-based structural elucidation of this compound and the logical relationship between the observed NMR signals and the molecular structure.
Conclusion
¹H and ¹³C NMR spectroscopy are definitive methods for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by analyzing the characteristic chemical shifts and coupling patterns, researchers can confidently confirm the identity and purity of this important fatty acid methyl ester. The provided data and workflows serve as a valuable resource for scientists and professionals engaged in the analysis of lipids and related compounds.
References
- 1. aocs.org [aocs.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Eicosanoic acid, methyl ester [webbook.nist.gov]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. This compound 1120-28-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: The Use of Methyl Arachidate in the Study of Leukotriene A4 Hydrolase (LTA4H) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). LTA4H catalyzes the conversion of leukotriene A4 (LTA4) to LTB4, a key chemoattractant for neutrophils and other immune cells. Due to its role in inflammation, LTA4H is a significant target for the development of anti-inflammatory therapeutics. Methyl arachidate, a methyl ester of arachidic acid, has been identified as a natural compound that inhibits LTA4H. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the study of LTA4H inhibition.
Data Presentation
| Inhibitor | Target | IC50 / Ki | Notes |
| This compound | LTA4H | Not Reported | Identified as a natural compound inhibitor of LTA4H. |
| Bestatin | LTA4H | Ki = 0.17 µM (aminopeptidase activity) | A competitive inhibitor. |
| SC-57461A | LTA4H | Potent, orally active inhibitor | Clinical candidate. |
| JNJ-26993135 | LTA4H | IC50 = 11 nM | A selective LTA4H inhibitor. |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: LTA4H Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for LTA4H Inhibition Assay.
Experimental Protocols
This section provides a detailed methodology for an in vitro LTA4H inhibition assay using this compound.
Materials and Reagents
-
Recombinant Human LTA4H: (e.g., from Cayman Chemical, R&D Systems)
-
Leukotriene A4 (LTA4) methyl ester: (e.g., from Cayman Chemical)
-
This compound: (e.g., from Sigma-Aldrich, Cayman Chemical)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2 and 0.1% BSA.
-
Quenching Solution: Acetonitrile/Methanol (1:1, v/v) with an internal standard (e.g., PGB2).
-
Solvents: Ethanol, DMSO (HPLC grade).
-
96-well microplate.
-
HPLC system with a C18 column or LTB4 ELISA kit.
Preparation of Solutions
-
LTA4H Enzyme Stock Solution: Reconstitute lyophilized recombinant human LTA4H in the assay buffer to a final concentration of 0.1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 1-5 µg/mL) with assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in DMSO to create a series of working solutions for the desired final assay concentrations.
-
LTA4 Substrate Solution: Prepare the LTA4 substrate immediately before use due to its instability. Hydrolyze LTA4 methyl ester to free LTA4 by adding a small volume of the methyl ester to a solution of ice-cold, degassed 1:4 (v/v) 0.1 M NaOH in methanol. Incubate on ice for 30 minutes. The final concentration should be determined by UV spectroscopy at 279 nm (extinction coefficient ε = 50,000 M⁻¹cm⁻¹). Dilute the freshly prepared LTA4 in ice-cold assay buffer to the final working concentration (typically 10-20 µM).
LTA4H Inhibition Assay Protocol
-
Assay Plate Preparation:
-
Add 10 µL of assay buffer to the 'blank' (no enzyme) wells.
-
Add 10 µL of the LTA4H working solution to the 'control' and 'inhibitor' wells.
-
Add 10 µL of DMSO (or the vehicle used for the inhibitor) to the 'blank' and 'control' wells.
-
Add 10 µL of the various dilutions of the this compound working solution to the 'inhibitor' wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 80 µL of the freshly prepared LTA4 substrate solution to all wells. The final reaction volume will be 100 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 5-10 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the cold quenching solution to each well.
Detection and Data Analysis
A. Using HPLC:
-
Sample Preparation: Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Injection: Transfer the supernatant to HPLC vials and inject a suitable volume (e.g., 50 µL) onto a C18 column.
-
Chromatography: Elute the LTB4 and the internal standard using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detection: Monitor the absorbance at 270 nm.
-
Quantification: Calculate the amount of LTB4 produced by comparing the peak area of LTB4 to that of the internal standard and a standard curve of authentic LTB4.
B. Using ELISA:
-
Follow the manufacturer's instructions for the LTB4 ELISA kit.
-
The quenched reaction mixture may need to be diluted in the ELISA assay buffer to fall within the dynamic range of the assay.
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = [1 - (LTB4 produced in inhibitor well - LTB4 in blank well) / (LTB4 produced in control well - LTB4 in blank well)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound serves as a valuable tool for studying the inhibition of LTA4H. The provided protocols offer a robust framework for researchers to investigate its inhibitory effects and to screen for other potential LTA4H inhibitors. While specific inhibitory constants for this compound require further experimental determination, its identification as an inhibitor from natural sources highlights the potential for discovering novel anti-inflammatory agents. Careful execution of these protocols will enable the generation of reliable and reproducible data in the pursuit of new therapeutics targeting the LTA4H pathway.
Application Notes: Extraction and Quantification of Methyl Arachidate from Complex Biological Matrices
Introduction
Arachidic acid (C20:0), a long-chain saturated fatty acid, and its methyl ester, methyl arachidate, are important analytes in lipidomic studies. Their quantification in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding metabolic pathways and identifying disease biomarkers. The direct extraction of this compound is uncommon as fatty acids in biological systems primarily exist in their free form or as esters in complex lipids (e.g., triglycerides, phospholipids). Therefore, the standard workflow involves a total lipid extraction followed by a derivatization step (transesterification) to convert all arachidic acid-containing lipids into their fatty acid methyl esters (FAMEs), including this compound, for subsequent analysis. This document provides detailed protocols for this process, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis.
Core Principles
The accurate quantification of this compound relies on a multi-step process:
-
Lipid Extraction: Isolating the total lipid fraction from the aqueous and protein-rich biological matrix.
-
Transesterification (Derivatization): Converting fatty acids from complex lipids into volatile FAMEs.[1][2]
-
Analysis: Separating and quantifying the FAMEs using gas chromatography-mass spectrometry (GC-MS).[1][3]
The choice of extraction method is critical and can influence the efficiency and profile of the extracted lipids.[4][5] Methods like the Folch or Bligh and Dyer techniques are considered gold standards for comprehensive lipid extraction.[5][6]
Experimental Protocols
Protocol 1: Total Lipid Extraction from Plasma/Serum
This protocol is adapted from the widely used Folch method, which is effective for a broad range of lipids.[4][5][7]
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., deuterated arachidic acid (d3-arachidic acid) or methyl tricosanoate)[7][8]
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or ultrapure water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Pipette 100 µL of plasma/serum into a glass centrifuge tube.
-
Add a known amount of internal standard to the sample. This is crucial for accurate quantification.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Three layers will form: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid fraction under a gentle stream of nitrogen gas until the solvent has completely evaporated.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol uses an acidic catalyst to convert fatty acids into their corresponding methyl esters.[1][2]
Materials:
-
Dried lipid extract from Protocol 1
-
Anhydrous Methanol
-
Acetyl Chloride or 1.25 M HCl in Methanol[2]
-
Hexane (GC grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To the dried lipid extract, add 1 mL of 1.25 M HCl in anhydrous methanol. (Alternatively, prepare this reagent by carefully and slowly adding acetyl chloride to ice-cold anhydrous methanol, e.g., 200 µL acetyl chloride to 2 mL methanol).
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 80°C for 1 hour to allow for complete transesterification.[2]
-
After cooling to room temperature, add 1 mL of ultrapure water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
Wash the hexane layer by adding 1 mL of saturated NaHCO₃ solution to neutralize the acid, vortex briefly, and remove the lower aqueous layer.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The resulting solution containing this compound and other FAMEs is ready for GC-MS analysis. Transfer to a GC vial.
Protocol 3: GC-MS Analysis of FAMEs
This protocol provides typical parameters for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: A polar cyano-column or a mid-polarity column like a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.[3]
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.
-
Target Ions for this compound (m/z): 326 (Molecular Ion), 295, 87, 74.
-
Target Ions for Internal Standard: (e.g., for methyl tricosanoate, m/z 354).
-
-
Full Scan Mode (for identification): Scan range m/z 50-400.
Quantitative Data
The performance of lipid extraction and analysis methods can be compared using several key metrics. The following table summarizes representative data from literature, highlighting the efficiency of common techniques.
| Parameter | Folch Method | Matyash Method (MTBE) | Alshehry Method (BuMe) | Reference |
| Lipid Recovery | High (Benchmark) | Similar to Folch | Similar to Folch | [4] |
| Intra-Assay CV% (Positive Ion Mode) | 15.1% | 21.8% | 14.1% | [4] |
| Notes | Gold standard, uses chloroform. | Safer (chloroform-free), good for sphingolipids. | Single-phase, convenient, effective for polar lipids. | [4][5] |
GC-MS Method Performance
| Parameter | Value | Notes | Reference |
| Precision (CV%) | < 10% | For most fatty acids in human plasma. | [3] |
| Limit of Detection (LOD) | Low femtomol range | On-column, demonstrating high sensitivity. | [3] |
| Linearity (r²) | > 0.99 | For individual FAMEs over a defined concentration range. |
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the metabolic context of arachidic acid.
Caption: Experimental workflow for this compound analysis.
Caption: Conversion of biological arachidic acid to the target analyte.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. naturalspublishing.com [naturalspublishing.com]
Troubleshooting & Optimization
Improving peak resolution of methyl arachidate in gas chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of methyl arachidate in gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of arachidic acid to this compound necessary for GC analysis?
A1: Free fatty acids like arachidic acid are highly polar and have low volatility.[1] This can lead to significant peak tailing and poor peak shape in GC analysis due to interactions with the stationary phase.[1] Derivatization to their corresponding fatty acid methyl esters (FAMEs), such as this compound, increases the volatility and reduces the polarity of the analytes.[2][3] This results in improved peak symmetry, better separation, and more accurate quantification.[2]
Q2: What type of GC column is best for analyzing this compound?
A2: The choice of GC column depends on the complexity of the sample and the desired separation mechanism.
-
Polar Columns: For complex mixtures of FAMEs, polar stationary phases are generally preferred. Polyethylene glycol (PEG) phases (e.g., Carbowax-type) are commonly used for separating saturated and unsaturated FAMEs.[4] For separating geometric (cis/trans) isomers, highly polar cyanopropyl-based columns (e.g., HP-88, DB-23) are recommended.[4][5]
-
Non-Polar Columns: If the primary goal is to separate FAMEs based on their boiling points, a non-polar column (e.g., 5% phenyl-methylpolysiloxane like TG-5MS) can be used.[6]
Q3: What are the key GC parameters to optimize for better peak resolution of this compound?
A3: Several GC parameters can be adjusted to improve peak resolution:
-
Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.[7] For complex samples, a multi-step temperature program may be necessary.
-
Carrier Gas Flow Rate: Operating the carrier gas (typically helium or hydrogen) at its optimal linear velocity will maximize column efficiency and, consequently, resolution.
-
Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation.
-
Film Thickness: A thinner stationary phase film can lead to sharper peaks for high molecular weight analytes like this compound.
Troubleshooting Guide: Poor Peak Resolution of this compound
Poor peak resolution for this compound often manifests as peak tailing, fronting, or co-elution with other components. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | Active sites, such as exposed silanols in the injector liner or column, can interact with the analyte, causing tailing. Perform regular inlet maintenance, including replacing the liner and septum.[8] Using an inert liner can also help. Trimming a small portion (10-20 cm) from the front of the column can remove active sites that have developed over time.[9] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion. Bake out the column at a high temperature (within the column's limit) to remove contaminants. If tailing persists, trim the inlet side of the column.[9] |
| Improper Column Installation | If the column is installed too high or too low in the injector, it can create dead volumes and disrupt the sample flow path, causing tailing.[9] Ensure the column is installed at the correct depth according to the manufacturer's instructions. A poor column cut can also cause tailing; ensure the cut is clean and at a right angle.[9] |
| Insufficient Derivatization | The presence of underivatized arachidic acid will result in a tailing peak. Review and optimize the derivatization protocol to ensure complete conversion to the methyl ester.[1] |
Issue 2: Peak Broadening or Splitting
Broad or split peaks can significantly reduce resolution and affect accurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.[10] Dilute the sample or reduce the injection volume. |
| Inlet Temperature Too Low | An inlet temperature that is too low can cause slow sample vaporization, resulting in broad peaks. Ensure the injector temperature is high enough to rapidly vaporize the sample and solvent. |
| Poor Sample Focusing | For splitless injections, the initial oven temperature should be low enough to allow for solvent and analyte focusing at the head of the column. If the initial temperature is too high, it can lead to broad peaks for early eluting compounds.[8] |
| Damaged Syringe Needle | A bent or damaged syringe needle can cause a distorted injection band, leading to split or tailing peaks. Inspect the syringe needle and replace it if necessary. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol
This protocol describes a common method for preparing FAMEs from a lipid sample.
Materials:
-
Lipid sample
-
Hexane
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Weigh approximately 10-25 mg of the lipid sample into a reaction vial.
-
Add 2 mL of 14% BF₃-methanol reagent to the vial.
-
Cap the vial tightly and heat at 60°C for 10-30 minutes.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The hexane solution containing the FAMEs is now ready for GC analysis.
Data Presentation
Table 1: Typical GC Parameters for this compound Analysis
This table provides a starting point for method development. Parameters may need to be optimized for specific instruments and applications.
| Parameter | Condition 1: General FAMEs Analysis | Condition 2: High-Resolution FAMEs Analysis |
| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm)[11] | SH-PolarWax (30 m x 0.32 mm, 0.5 µm)[12] |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250 °C[11] | 250 °C |
| Injection Mode | Split (e.g., 100:1) | Split (e.g., 50:1) |
| Oven Program | 60°C (2 min), then 10°C/min to 200°C, then 5°C/min to 240°C, hold for 7 min[11] | 80°C, then 10°C/min to 220°C[12] |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C[11] | 260 °C |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution of this compound.
Caption: Sample preparation workflow for the derivatization of fatty acids to FAMEs.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Mass Spectrometry of Methyl Arachidate
This guide provides troubleshooting assistance and frequently asked questions regarding common interferences observed during the mass spectrometry analysis of methyl arachidate. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ions I should expect to see in the electron ionization (EI) mass spectrum of this compound?
A1: In a typical 70 eV EI mass spectrum, this compound (molecular weight: 326.56 g/mol ) will exhibit a molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 326.[1] The most abundant peak, or base peak, is typically the McLafferty rearrangement ion at m/z 74. You will also observe a series of hydrocarbon fragment ions separated by 14 Da (-CH2- groups). Other significant fragments include the [M-31]+ ion at m/z 295 (loss of a methoxy group) and the [M-43]+ ion at m/z 283.[2][3]
Q2: I am observing a large, unexpected peak at m/z 149 in my spectrum. What is the likely source of this interference?
A2: A prominent ion at m/z 149 is a hallmark indicator of phthalate contamination.[4] Phthalates are ubiquitous plasticizers used in a vast range of laboratory products, including solvent bottles, pipette tips, vial caps, and plastic tubing. This ion (C8H5O3+) is a common and stable fragment for many different phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP).[4][5] Due to their widespread presence, they are one of the most common contaminants in mass spectrometry labs.[4][6]
Q3: My chromatogram shows a noisy baseline, and the mass spectrum contains repeating peaks at m/z 73, 207, 281, and 355. What causes this?
A3: This pattern is characteristic of siloxane compounds, which originate from "column bleed" of the GC stationary phase (typically polydimethylsiloxane). This bleeding increases at higher temperatures, especially when operating near or above the column's maximum temperature limit. It can also indicate an aging or degraded GC column. You may also see these contaminants if there are leaks in your GC/MS system.
Q4: My sample contains other fatty acids. How can I distinguish this compound from other co-eluting fatty acid methyl esters (FAMEs)?
A4: While many FAMEs share common fragment ions (e.g., m/z 74, 87), they can be distinguished by their molecular ion peak and retention time. For example, methyl stearate (C18:0) will have a molecular ion at m/z 298, and methyl behenate (C22:0) will appear at m/z 354. Careful examination of the molecular ion region is crucial. If chromatographic separation is insufficient, optimizing the GC temperature program or using a longer column may be necessary.
Q5: What practical steps can I take to minimize phthalate and other chemical contamination in my analysis?
A5: Proactive measures are essential to reduce background interference.
-
Use Phthalate-Free Labware: Whenever possible, use glass or polypropylene labware instead of plastics that may contain plasticizers.
-
High-Purity Solvents: Utilize high-purity, GC-MS grade solvents and reagents. It's good practice to run a solvent blank to check for contamination before sample analysis.[7][8]
-
Minimize Sample Contact: Reduce the sample's contact with plastic materials. For example, use septa-lined caps that are confirmed to be low-bleed and phthalate-free.
-
Proper Cleaning: Thoroughly clean all glassware with high-purity solvent before use.
-
Run Blanks: Regularly run method blanks (all steps of sample preparation without the sample) to identify sources of contamination in your workflow.[9]
Data Presentation: Key m/z Values
The table below summarizes the key mass-to-charge ratios for this compound and common interferences to aid in identification.
| Compound/Interference Source | Type | Molecular Ion ([M]+) (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | Analyte | 326 | 74 (Base Peak), 87, 143, 283, 295 | The m/z 74 peak is from McLafferty rearrangement.[2][3] |
| Phthalate Esters (e.g., DEHP) | Contaminant | 390 (for DEHP) | 149 (Base Peak), 167, 279 | m/z 149 is the characteristic fragment for many phthalates.[4] |
| Polydimethylsiloxane (Column Bleed) | Contaminant | N/A | 73, 207, 281, 355, 429 | Repeating pattern of cyclic siloxane fragments. |
| Methyl Stearate (C18:0 FAME) | Related Compound | 298 | 74 (Base Peak), 87, 255, 267 | May co-elute or elute close to this compound. |
Experimental Protocols
Protocol: Transesterification for FAME Analysis
This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from lipid samples for GC-MS analysis.
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a clean glass reaction vial with a PTFE-lined cap.
-
Reagent Addition: Add 2 mL of a 1.2% HCl solution in methanol/toluene to the vial.[10] This can be prepared by carefully adding concentrated HCl to methanol. An alternative is using 2% sulfuric acid in methanol or 0.5 M KOH in methanol.[11]
-
Reaction: Securely cap the vial and heat at 100°C for 1 hour or at a milder temperature of 45°C overnight (approximately 14 hours).[10]
-
Extraction: After cooling the vial to room temperature, add 1 mL of high-purity hexane and 1 mL of deionized water.[10]
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge briefly to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system.
-
Typical GC Column: DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
MS Settings: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 550.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common interferences in the mass spectrum of this compound.
Caption: Troubleshooting workflow for identifying mass spectrum interferences.
References
- 1. Eicosanoic acid, methyl ester [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Preventing degradation of methyl arachidate during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl arachidate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the methyl ester of arachidic acid, a C20:0 saturated fatty acid. It is a wax-like solid at room temperature and is used as a reference standard in gas chromatography (GC), in specialized chemical synthesis, and in medical research.[1][2] In drug development, it is studied as a potential inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory pathways.
Q2: What are the primary causes of this compound degradation during sample preparation?
A2: The degradation of this compound, a fatty acid methyl ester (FAME), can be caused by several factors:
-
Hydrolysis: Exposure to acidic or basic conditions can hydrolyze the ester bond, converting this compound back to arachidic acid and methanol.
-
Oxidation: Although saturated fatty acid esters are less susceptible to oxidation than unsaturated ones, exposure to strong oxidizing agents, high temperatures in the presence of air, and light can lead to degradation.
-
Thermal Stress: Excessive temperatures during sample processing (e.g., derivatization, evaporation) can cause degradation. Saturated FAMEs are generally more stable than unsaturated ones, with significant degradation of similar saturated FAMEs reported at temperatures above 300°C.
-
Microbial Degradation: If samples are not handled under sterile conditions, microbial contamination can lead to enzymatic degradation of the ester.
Q3: What are the ideal storage conditions for this compound standards and samples?
A3: To ensure stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] For long-term storage of at least four years, maintaining these conditions is crucial.[4] It is recommended to store solutions of this compound in a freezer (-20°C or colder) and to minimize freeze-thaw cycles by preparing aliquots.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation of samples containing this compound.
Issue 1: Sample Precipitation or Cloudiness
-
Question: My this compound sample in an organic solvent has become cloudy or a precipitate has formed. What is the cause and how can I resolve this?
-
Answer: This is likely due to the relatively high melting point of this compound (45-48°C).[3] At room temperature or below, it can precipitate out of less soluble solvents.
-
Solution: Gently warm the sample to a temperature above its melting point (e.g., 40-50°C) to redissolve the this compound. For sample injections in GC, ensure the inlet temperature is sufficiently high to vaporize the sample completely. If precipitation occurs during a liquid-liquid extraction, performing the extraction at a slightly elevated temperature may help. Consider using a more suitable solvent where this compound has higher solubility, such as chloroform or ethyl acetate, although solubility is still limited.[5]
-
Issue 2: Low Recovery of this compound After Extraction and Derivatization
-
Question: I am observing low yields of this compound in my final extract. What are the potential causes and solutions?
-
Answer: Low recovery can result from incomplete extraction, incomplete derivatization (transesterification), or degradation.
-
Incomplete Extraction: Ensure the chosen solvent system is appropriate for extracting lipids from your sample matrix. A common and effective method is the Folch extraction using a chloroform:methanol mixture.
-
Incomplete Transesterification: The reaction conditions (catalyst concentration, temperature, and time) may not be optimal. For acid-catalyzed transesterification, ensure the reagent (e.g., methanolic HCl or BF3 in methanol) is not expired and is used in sufficient excess. For base-catalyzed reactions, be aware that they are not effective for free fatty acids.
-
Degradation: As mentioned in the FAQs, hydrolysis can occur if the sample is exposed to strong acids or bases for extended periods at high temperatures. Ensure that the reaction is quenched appropriately after the desired time.
-
Issue 3: Presence of Arachidic Acid in the Final FAMEs Analysis
-
Question: My GC analysis shows a significant peak for arachidic acid in addition to this compound. Why is this happening?
-
Answer: The presence of the free fatty acid, arachidic acid, indicates either incomplete methylation during derivatization or hydrolysis of the methyl ester back to the acid.
-
Incomplete Methylation: Review your transesterification protocol. Ensure sufficient reagent, reaction time, and appropriate temperature.
-
Hydrolysis: This can occur if the sample is exposed to water in the presence of an acid or base catalyst during sample workup. After transesterification, it is crucial to neutralize the catalyst and remove any aqueous layers promptly.
-
Issue 4: Tailing Peaks in Gas Chromatography (GC) Analysis
-
Question: The peak for this compound in my GC chromatogram is showing significant tailing. What could be the cause?
-
Answer: Peak tailing for FAMEs is often due to active sites in the GC system or issues with the column.
-
Active Sites: The injector liner, column, or packing material may have active sites that interact with the ester. Using a deactivated liner and a high-quality, well-conditioned capillary column suitable for FAME analysis is recommended.
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming a small portion of the column inlet may resolve the issue.
-
Co-elution with Interfering Compounds: If the sample matrix is complex, other compounds may co-elute and cause peak distortion. Optimizing the temperature program or using a column with a different polarity may be necessary.
-
Quantitative Data Summary
The stability of this compound is crucial for accurate quantification. The following table summarizes available data on the degradation of long-chain saturated fatty acids and their methyl esters under various conditions. While specific kinetic data for this compound is limited, data from similar saturated molecules like methyl stearate and palmitic acid provide a reasonable estimate of its stability.
| Condition | Compound | Duration | Degradation/Observation | Reference |
| Thermal Stress | ||||
| 90-160°C | Saturated Long-Chain Fatty Acids (C16:0, C18:0) | 30 min | < 1% degradation | [6][7][8] |
| 140-160°C | Saturated Long-Chain Fatty Acids (C16:0, C18:0) | 8 hours | ~1% degradation to shorter chain fatty acids | [8] |
| 350°C / 43MPa | Methyl Palmitate (C16:0 FAME) | Not specified | Onset of decomposition | |
| pH/Hydrolysis | ||||
| Acidic (pH 1.2) | Codrug containing a methyl ester | Extrapolated to 37°C | Half-life of 289 days | |
| Neutral (pH 6.8) | Codrug containing a methyl ester | Extrapolated to 37°C | Half-life of 130 days | |
| Basic (pH 7.4) | Codrug containing a methyl ester | Extrapolated to 37°C | Half-life of 42 days |
Note: The hydrolysis data is for a different methyl ester-containing compound and should be considered as a general indicator of stability.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissue Samples (Folch Method)
This protocol describes a standard method for extracting total lipids from tissue samples prior to transesterification.
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume of 20 times the tissue volume (e.g., 2 mL for 100 mg of tissue).
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL homogenate).
-
Phase Separation: Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm for 5 minutes) to separate the phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until transesterification.
Protocol 2: Acid-Catalyzed Transesterification for FAME Preparation
This protocol is suitable for converting extracted lipids into fatty acid methyl esters.
-
Reagent Preparation: Prepare a solution of 1% sulfuric acid in methanol or use a commercially available reagent like 14% boron trifluoride (BF3) in methanol.
-
Reaction: Add 2 mL of the acidic methanol reagent to the dried lipid extract.
-
Heating: Cap the tube tightly and heat at 80-100°C for 1-2 hours.
-
Quenching: Cool the reaction mixture to room temperature and add 1 mL of water and 1 mL of hexane.
-
Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: LTA4H signaling pathway and inhibition.
References
- 1. w3.ual.es [w3.ual.es]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1120-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 7. perlan.com.pl [perlan.com.pl]
- 8. methyl ester hydrolysis: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing GC Analysis of Methyl Arachidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) injection parameters for methyl arachidate analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound and other fatty acid methyl esters (FAMEs).
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column; improper injector temperature; sample overload; incompatible solvent.[1][2] | - Use a deactivated liner, or replace the liner and septum.[1] - Ensure the injector temperature is sufficient for rapid vaporization.[3] - Reduce sample concentration or injection volume. - Ensure the sample solvent is compatible with the column phase. |
| Ghost Peaks or Carryover | Contamination in the injector from previous injections; septum bleed.[4] | - Clean the injector and replace the liner. - Use a high-quality, low-bleed septum. - Perform blank solvent injections to clean the system. |
| Poor Resolution or Peak Overlap | Inappropriate column temperature program; incorrect carrier gas flow rate; unsuitable column phase.[2] | - Optimize the temperature ramp rate.[5] - Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions.[5] - Select a column with appropriate polarity for FAME analysis (e.g., highly polar cyanopropyl-polysiloxane).[6] |
| Irreproducible Retention Times | Fluctuations in carrier gas flow rate or oven temperature; leaks in the system. | - Check for leaks using an electronic leak detector. - Ensure the carrier gas supply is stable and the regulator is functioning correctly. - Verify the accuracy and stability of the GC oven temperature. |
| Low Signal Intensity/Sensitivity | Incorrect injection mode (e.g., high split ratio for trace analysis); sample degradation in the injector; detector issues.[7][8] | - For trace analysis, use splitless injection.[7][8] - Optimize injector temperature to avoid thermal degradation. - Check detector parameters (e.g., FID flame, gas flows). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injector temperature for this compound analysis?
A1: The injector temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A common starting point is 250 °C.[9][10] However, this may need to be optimized based on your specific instrument and sample matrix.
Q2: Should I use split or splitless injection for this compound analysis?
A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[7][11]
-
Split injection is suitable for high-concentration samples to avoid overloading the column.[7][11] Typical split ratios range from 20:1 to 400:1.[4]
-
Splitless injection is ideal for trace analysis as it transfers the entire sample onto the column, maximizing sensitivity.[7][8]
Q3: What are the recommended carrier gases and flow rates?
A3: Helium and hydrogen are commonly used carrier gases for FAME analysis.[6][12]
-
Hydrogen: Can provide faster analysis times. A typical flow rate is around 2 mL/min.[12] It is important to use a hydrogen sensor for safety.[9]
Q4: How can I prevent peak tailing for this compound?
A4: Peak tailing for FAMEs is often caused by active sites in the GC system.[1] To prevent this, use a deactivated inlet liner, preferably with glass wool, to ensure proper vaporization and mixing.[1] Regularly replacing the septum and liner is also crucial.[1]
Experimental Protocols
Sample Preparation: Transesterification of Fatty Acids to FAMEs
This protocol describes a general method for converting fatty acids in a lipid sample to their corresponding methyl esters (FAMEs) for GC analysis.
-
Saponification: Weigh approximately 100 mg of the lipid sample into a vial. Add 2 mL of 0.5 M methanolic KOH.
-
Heat the mixture at 70-100°C for 5-10 minutes until the fat globules go into solution.
-
Methylation: Add 2 mL of 14% Boron Trifluoride (BF3) in methanol. Heat again at 70-100°C for 5 minutes.
-
Extraction: Cool the vial to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex the mixture for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.
Standard GC Method for this compound Analysis
This protocol provides a starting point for the GC analysis of FAMEs, including this compound. Optimization may be required.
| Parameter | Condition |
| GC System | Agilent 7890A or similar |
| Column | HP-88 or DB-FATWAX UI (e.g., 100 m x 0.25 mm, 0.2 µm film thickness)[6] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[9][10] |
| Injection Mode | Split (e.g., 100:1 for standard solutions) or Splitless (for trace analysis)[7][12] |
| Injection Volume | 1 µL[9][12] |
| Carrier Gas | Helium or Hydrogen[6][12] |
| Flow Rate | Constant flow, e.g., 1 mL/min for Helium[6][13] |
| Oven Program | Initial: 120 °C, hold for 1 min Ramp: 5 °C/min to 240 °C, hold for 10 min[10][13] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[6] |
Data Presentation
Table of Typical GC Injection Parameters for FAME Analysis
| Parameter | Range/Value | Reference |
| Injector Temperature | 225 - 250 °C | [9][10][12] |
| Injection Volume | 0.5 - 2 µL | [9][12] |
| Split Ratio | 20:1 to 300:1 | [9][12] |
| Splitless Hold Time | 20 - 90 s | [4] |
| Carrier Gas | Helium, Hydrogen | [6][12] |
| Helium Flow Rate | 1.0 - 1.26 mL/min | [6][14] |
| Hydrogen Flow Rate | 0.8 - 2.0 mL/min | [9][12] |
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Troubleshooting decision tree for GC analysis.
References
- 1. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 8. Split vs Splitless Injection [restek.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 12. gcms.cz [gcms.cz]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting poor quantification of methyl arachidate in complex mixtures.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the quantification of methyl arachidate in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor quantification of this compound?
Poor quantification of this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Incomplete Derivatization: The conversion of arachidic acid to this compound may be inefficient, leading to an underestimation of the true concentration.
-
Sample Loss during Extraction: this compound can be lost during liquid-liquid extraction or solid-phase extraction steps if the protocol is not optimized.
-
Matrix Effects: Components within a complex sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3][4]
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or inadequate separation can all compromise accurate quantification.
-
Inappropriate Internal Standard Selection: The choice of internal standard is critical for correcting for sample loss and matrix effects. An unsuitable internal standard will lead to inaccurate results.[5][6][7][8]
Q2: My this compound peak is small or undetectable. What should I check first?
If you are observing a weak or absent signal for this compound, consider the following troubleshooting steps in a logical sequence:
-
Verify Instrument Performance: Ensure your GC-MS or LC-MS system is performing optimally by analyzing a pure standard of this compound. This will confirm that the instrument is capable of detecting the analyte.
-
Evaluate Derivatization Efficiency: To check if the derivatization reaction is the culprit, analyze a known amount of arachidic acid that has been subjected to your standard derivatization protocol. Compare the resulting this compound peak area to that of a direct injection of a known amount of this compound standard.
-
Assess Extraction Recovery: Spike a blank matrix (a sample matrix that does not contain this compound) with a known amount of this compound before the extraction process. Compare the peak area of the extracted sample to a direct injection of the same amount of standard to determine the extraction efficiency.
A troubleshooting workflow for this issue is illustrated below.
Q3: How can I determine if matrix effects are impacting my quantification?
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can be a significant source of error in mass spectrometry-based quantification.[1][2][3][4] A common method to assess matrix effects is the post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): A known amount of this compound standard is dissolved in the final analysis solvent.
-
Set B (Post-Spiked Sample): A blank matrix sample is processed through the entire extraction procedure. The resulting extract is then spiked with the same known amount of this compound standard as in Set A.
-
Set C (Pre-Spiked Sample): A blank matrix sample is spiked with the same known amount of this compound standard before the extraction procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by GC-MS or LC-MS.
-
Calculate the Matrix Effect (%) using the following formula: ((Peak Area of Set B / Peak Area of Set A) * 100)
-
Calculate the Extraction Recovery (%) using the following formula: ((Peak Area of Set C / Peak Area of Set B) * 100)
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion suppression |
| > 100% | Ion enhancement |
A significant deviation from 100% indicates the presence of matrix effects that need to be addressed, for example, by improving sample cleanup, modifying chromatographic conditions to separate the analyte from interfering compounds, or using a more appropriate internal standard.[2]
Q4: What are the characteristics of a good internal standard for this compound quantification?
An ideal internal standard (IS) should have physicochemical properties similar to the analyte but be distinguishable by the detector. For this compound, good choices include:
-
Stable Isotope-Labeled this compound: For example, this compound-d3. This is the gold standard as it co-elutes with the analyte and experiences nearly identical matrix effects and extraction losses.[6]
-
Odd-Chain Fatty Acid Methyl Esters: For instance, methyl nonadecanoate (C19:0) or methyl heneicosanoate (C21:0), are often used as they are typically not present in biological samples.[9]
-
A Fatty Acid Methyl Ester with a Similar Chain Length: If a stable isotope-labeled standard is unavailable, a FAME with a close molecular weight and retention time can be used, such as methyl behenate (C22:0), provided it is not present in the sample.
Quantitative Comparison of Potential Internal Standards:
| Internal Standard | Molecular Weight ( g/mol ) | Typical Retention Time (Relative to this compound) | Rationale for Use |
| This compound-d3 | 329.58 | 1.00 | Co-elutes, ideal for correcting matrix effects and recovery.[6] |
| Methyl nonadecanoate (C19:0) | 312.54 | ~0.95 | Not naturally abundant, similar chromatographic behavior.[9] |
| Methyl heneicosanoate (C21:0) | 340.59 | ~1.05 | Not naturally abundant, similar chromatographic behavior. |
| Methyl behenate (C22:0) | 354.62 | ~1.10 | Similar properties, use only if absent in the sample. |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Arachidic Acid to this compound
This protocol describes a common method for converting free arachidic acid to its methyl ester for GC-MS analysis.[10]
-
Sample Preparation: To a glass tube, add the lipid extract or sample containing arachidic acid. If using an internal standard, add it at this stage. Evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 1.2% HCl in methanol. This can be prepared by carefully adding acetyl chloride to anhydrous methanol.[10]
-
Reaction: Cap the tube tightly and heat at 100°C for 1 hour.[10]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex thoroughly to mix.
-
Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the this compound.
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol provides typical starting parameters for the GC-MS analysis of fatty acid methyl esters, including this compound.
-
Gas Chromatograph (GC) Parameters:
-
Column: A polar capillary column, such as a DB-23 or similar, is recommended for good separation of FAMEs.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-400
-
Data Acquisition: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Expected Mass Spectrum of this compound:
The electron ionization mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (M+) is expected at m/z 326.[11] Other significant fragments include ions at m/z 297 (loss of -OCH3), 283, and the base peak at m/z 74, which is characteristic of the McLafferty rearrangement in fatty acid methyl esters.[12][13]
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosanoic acid, methyl ester [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Methyl Arachidate in Food Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of methyl arachidate from complex food matrices.
Troubleshooting Guide
Matrix effects are a common challenge in the analysis of this compound in food samples, leading to either suppression or enhancement of the analytical signal. This guide provides solutions to common problems encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Table 1: Troubleshooting Common Issues in this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column: Free silanol groups can interact with the methyl ester. - Column overload: Injecting too much sample can saturate the column. - Improper injection technique: A slow injection can lead to band broadening. | - Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. - Dilute the sample or reduce the injection volume. - Ensure a fast, smooth injection. |
| Inconsistent Peak Areas (Poor Reproducibility) | - Matrix-induced signal variability: Different samples have varying matrix components affecting ionization. - Inconsistent sample preparation: Variations in extraction or derivatization efficiency. - Injector discrimination: High molecular weight compounds like this compound can be vaporized less efficiently. | - Use matrix-matched standards or an isotopically labeled internal standard (e.g., C13-methyl arachidate). - Standardize and automate sample preparation steps where possible. - Optimize injector temperature and use a pulsed splitless injection. |
| Signal Suppression or Enhancement | - Co-eluting matrix components: Other compounds from the food matrix can interfere with the ionization of this compound. - "Matrix-induced enhancement" in GC: Non-volatile matrix components can coat the inlet, creating a more inert surface and increasing analyte transfer to the column.[1] | - Improve sample cleanup to remove interfering compounds. - Use matrix-matched calibration to compensate for consistent matrix effects. - Employ standard addition for samples with highly variable matrices. |
| Ghost Peaks | - Carryover from previous injections: Residual this compound or matrix components in the injection port or column. - Contaminated syringe or solvent. | - Run blank solvent injections between samples. - Clean the GC inlet and trim the front of the column. - Use fresh, high-purity solvents and rinse the syringe thoroughly. |
| Retention Time Shifts | - Changes in carrier gas flow rate. - Column aging or contamination. - Large injection volumes of certain solvents. | - Check for leaks in the GC system and verify flow rates. - Condition the column regularly and trim the front end if necessary. - Use a consistent injection volume and solvent. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The matrix refers to all the components in a food sample other than the analyte of interest (this compound).[1] These components, such as fats, proteins, and carbohydrates, can interfere with the analysis, causing either a decrease (suppression) or an increase (enhancement) in the detector response for this compound.[1][2] This can lead to inaccurate quantification.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the peak response of this compound in a pure solvent standard to its response in a matrix-matched standard (a blank food extract spiked with a known concentration of the standard). A significant difference in response indicates the presence of matrix effects. Values signifying greater than 20% suppression or enhancement typically require action to compensate for these effects.[1]
Q3: What are the best strategies to compensate for matrix effects when analyzing this compound in fatty food samples?
A3: For fatty food samples, several strategies can be employed:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[3]
-
Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound (e.g., ¹³C-methyl arachidate) as an internal standard is a highly effective way to correct for both extraction inefficiencies and matrix effects.
-
Procedural Calibration: In this method, the calibrants are spiked into the blank matrix before the extraction and derivatization steps. This can help to account for analyte losses during sample preparation as well as matrix effects.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection for low levels of this compound.
-
Enhanced Sample Cleanup: Additional cleanup steps, such as solid-phase extraction (SPE), can be used to remove interfering matrix components before GC-MS analysis.
Q4: What is the recommended derivatization procedure for converting arachidic acid to this compound in food samples?
A4: A common and effective method is acid-catalyzed transesterification. This typically involves reacting the extracted lipids with a reagent like 3M methanolic hydrogen chloride or boron trifluoride in methanol (BF₃-methanol) at an elevated temperature (e.g., 80°C for 1 hour).[4] This process converts the fatty acids into their more volatile methyl esters, which are suitable for GC-MS analysis.[5]
Experimental Protocols
Protocol 1: Lipid Extraction and Transesterification to this compound
This protocol is a general procedure for extracting lipids from a food sample and converting them to fatty acid methyl esters (FAMEs), including this compound.
Materials:
-
Chloroform
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
3M Methanolic Hydrogen Chloride
-
n-Hexane
-
0.9% (w/v) Sodium Chloride solution
-
Internal Standard (e.g., Pentadecanoic acid)
Procedure:
-
Homogenization: Homogenize 10-50 mg of the food sample.
-
Extraction:
-
Prepare an extraction solvent of 2:1 chloroform:methanol containing 0.01% (w/v) BHT and a known concentration of an internal standard.
-
Add 1 mL of the extraction solvent to the homogenized sample.
-
Vortex thoroughly for 3 minutes.
-
Add 333 µL of 0.88% potassium chloride solution and vortex again.
-
Centrifuge at 13,500 x g for 10 minutes to separate the phases.
-
Carefully transfer a known volume of the lower chloroform layer to a clean glass tube.[4]
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Transesterification:
-
Add 1 mL of 3M methanolic HCl to the dried lipid extract.
-
Seal the tube and heat at 80°C for 1 hour in a water bath.[4]
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of 0.9% NaCl solution and 150 µL of hexane.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.[4]
-
Protocol 2: GC-MS Analysis of this compound
This protocol provides typical GC-MS parameters for the analysis of FAMEs.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: A polar column such as a DB-WAX or similar is recommended for FAME analysis.
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Pulsed Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 3°C/min to 230°C, hold for 23 minutes[6]
-
MS Parameters:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound can be monitored.
Visualizations
Caption: Experimental workflow for the analysis of this compound in food samples.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 2. Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and derivatization methods and comprehensive two-dimensional gas chromatography coupled with flame ionization detection [iris.unito.it]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
Technical Support Center: Minimizing Isomerization of Fatty Acid Methyl Esters (FAMEs)
Welcome to the technical support center for FAME derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the isomerization of fatty acid methyl esters during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is FAME isomerization and why is it a concern?
A1: Isomerization is the process where the double bonds in unsaturated fatty acid methyl esters change their position (positional isomerization) or configuration (geometric isomerization, e.g., cis to trans). This is a significant concern because it alters the chemical identity of the fatty acids, leading to inaccurate quantification and misidentification of the original fatty acid profile in a sample.[1][2] This is particularly critical in nutritional studies, biomarker discovery, and diagnostics where the specific isomers have distinct biological activities.
Q2: What are the primary causes of FAME isomerization during derivatization?
A2: The primary causes of FAME isomerization are the derivatization method itself, particularly the type of catalyst used, the reaction temperature, and the reaction time. Acid-catalyzed methods are more prone to causing isomerization compared to base-catalyzed methods.[1] High temperatures and prolonged reaction times can also promote the migration and rearrangement of double bonds.[3][4]
Q3: How do acid- and base-catalyzed derivatization methods differ in their tendency to cause isomerization?
A3: Acid catalysts, such as boron trifluoride (BF₃)-methanol and hydrochloric acid (HCl)-methanol, can protonate the double bonds of unsaturated fatty acids, which facilitates their movement and leads to both positional and geometric isomerization.[1] In contrast, base-catalyzed methods, using reagents like potassium hydroxide (KOH) or sodium methoxide (NaOMe) in methanol, are generally milder and less likely to cause isomerization of conjugated fatty acids.[1][2] However, base-catalyzed methods may not be suitable for all sample types, as they do not methylate free fatty acids and may not fully transesterify certain lipid classes like sphingomyelin.[1]
Q4: What is the effect of temperature and reaction time on isomerization?
A4: Higher temperatures and longer reaction times increase the kinetic energy of the molecules, which can overcome the activation energy barrier for isomerization.[3][5] For many reactions, the rate approximately doubles for every 10°C increase in temperature.[3] Therefore, it is crucial to use the mildest possible temperature and the shortest effective reaction time to minimize unwanted side reactions like isomerization.
Q5: Are there alternative derivatization methods that can minimize isomerization?
A5: Yes, several methods can minimize isomerization. Using milder base-catalyzed procedures is a primary approach.[1] Additionally, methods employing catalysts like tetramethylguanidine have been shown to produce quantitative yields of FAMEs without causing isomerization.[6] For samples containing free fatty acids where a base catalyst alone is insufficient, a two-step approach involving saponification followed by a mild methylation can be employed.[7][8]
Troubleshooting Guides
This guide provides solutions to common problems encountered during FAME derivatization that may be related to isomerization.
| Problem | Potential Cause | Recommended Solution |
| Unexpected trans isomers detected in a sample that should primarily contain cis isomers. | Geometric isomerization has occurred, likely due to harsh reaction conditions. | Switch to a milder, base-catalyzed derivatization method.[1] Reduce the reaction temperature and time.[3] Consider using a catalyst less prone to causing isomerization, such as tetramethylguanidine.[6] |
| Inconsistent or non-reproducible fatty acid profiles between replicate samples. | Variable levels of isomerization are occurring due to inconsistent reaction conditions. | Ensure precise control over reaction temperature and timing for all samples. Use high-purity reagents and anhydrous solvents to prevent side reactions. |
| Quantification of certain unsaturated fatty acids is lower than expected. | Positional isomerization may have occurred, leading to the formation of different isomers that are not being correctly identified or quantified. | Optimize your gas chromatography (GC) method to ensure separation and identification of potential isomers.[9] Use a highly polar GC column for better separation of cis and trans isomers.[10] Confirm the identity of peaks using mass spectrometry (MS). |
| Presence of additional, unexpected peaks in the chromatogram. | Isomerization may have produced a complex mixture of different fatty acid isomers. Methoxy artifacts can also form with acid-catalyzed methods.[1] | Use a base-catalyzed method to avoid methoxy artifact formation.[1] Employ GC-MS to identify the unknown peaks and confirm if they are isomers of your target analytes. |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification for Triglycerides (Minimal Isomerization)
This protocol is suitable for samples rich in triglycerides, such as vegetable oils, and is designed to minimize isomerization.
Materials:
-
Lipid sample (e.g., 50 mg of oil)
-
Hexane
-
2 M Potassium Hydroxide (KOH) in methanol
-
Deionized water
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., Reacti-Vials™)
-
Magnetic stirrer and heating block
Procedure:
-
Weigh approximately 50 mg of the lipid sample into a reaction vial containing a magnetic stirrer.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 2 mL of 2 M KOH in methanol to the vial.
-
Cap the vial tightly and place it in a heating block at 50°C for 30 minutes with stirring.[10]
-
Cool the mixture to room temperature.
-
Add 1 mL of deionized water to stop the reaction and facilitate phase separation.
-
After the layers have separated, carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and then transferring the supernatant.
-
The sample is now ready for GC analysis.
Protocol 2: Acid-Catalyzed Derivatization (for samples with free fatty acids)
This protocol using Boron Trifluoride (BF₃)-Methanol is effective for samples containing free fatty acids but carries a higher risk of isomerization. Optimization of time and temperature is critical.
Materials:
-
Lipid sample (1-25 mg)
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Micro reaction vessel (5-10 mL)
-
Heating block
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel.
-
Add 2 mL of BF₃-Methanol reagent.
-
Heat the vessel at 60°C for 5-10 minutes. Note: Derivatization time should be optimized to be the minimum required for complete reaction to minimize isomerization.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to settle, then carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane layer using anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on isomerization for different derivatization methods.
| Derivatization Method | Catalyst | Typical Temperature | Typical Time | Isomerization Potential | Suitable For |
| Base-Catalyzed | KOH or NaOMe in Methanol | 50-60°C | 10-30 min | Low[1][2] | Triglycerides, phospholipids |
| Acid-Catalyzed | BF₃ in Methanol | 60-100°C | 5-15 min | High[1] | All lipid classes, including free fatty acids |
| Acid-Catalyzed | HCl in Methanol | 45-100°C | 1-16 hours | Moderate to High[7] | All lipid classes, including free fatty acids |
| Alternative | Tetramethylguanidine | Room Temperature | < 30 min | Very Low[6] | Triglycerides |
Visualizations
Caption: Mechanism of acid-catalyzed FAME isomerization.
Caption: Recommended workflow for FAME derivatization.
Caption: Key factors affecting FAME isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)
Welcome to the technical support center for FAME analysis. This resource provides detailed guidance on selecting the appropriate Gas Chromatography (GC) column for the separation of methyl arachidate (C20:0) from other fatty acid methyl esters (FAMEs), along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for separating this compound from other FAMEs?
A1: The most critical factor is the stationary phase polarity. FAMEs are best separated on polar to very highly polar stationary phases. Non-polar columns separate primarily by boiling point, which can cause co-elution of FAMEs with different structures but similar boiling points (e.g., a saturated FAME and an unsaturated FAME of a different chain length).[1][2] Polar columns provide separation based on both carbon number and the degree/type of unsaturation.
Q2: Which specific stationary phases are recommended for this separation?
A2: Two main types of polar stationary phases are recommended:
-
Biscyanopropyl Polysiloxane Phases: These are highly polar phases and are considered the gold standard for detailed FAME separations, especially when resolving geometric (cis/trans) isomers.[3][4] Columns like the Rt-2560, SP-2560, and HP-88 fall into this category and are excellent choices for resolving this compound from complex mixtures.[5][6][7]
-
Polyethylene Glycol (PEG) Phases: Commonly known by trade names like FAMEWAX, DB-WAX, or HP-INNOWax, these wax-type columns are also highly effective for general FAME analysis.[1][5] They provide excellent resolution for polyunsaturated FAMEs (PUFAs) and separate FAMEs effectively by carbon chain length and degree of unsaturation.[3]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of this compound?
A3: Column dimensions are crucial for achieving the desired resolution:
-
Length: Longer columns (e.g., 100 m or more) provide higher efficiency and better resolution, which is essential for separating closely eluting peaks in complex FAME mixtures.[3][5]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher resolution compared to wider bore columns (e.g., 0.53 mm).
-
Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for analyzing volatile compounds like FAMEs and helps to ensure sharp peaks.
Troubleshooting Guide
Problem: this compound (C20:0) is co-eluting with another FAME.
-
Q: I am seeing one broad peak where I expect to see this compound and another FAME. How can I confirm co-elution?
-
Q: My this compound (C20:0) is co-eluting with an unsaturated C18 FAME (e.g., C18:2 or C18:3). What is the likely cause and how do I fix it?
-
A: This issue commonly occurs on non-polar or low-polarity columns that separate based on boiling point.[1][2] The best solution is to switch to a highly polar cyanopropyl or PEG-based (wax) column.[4][9] These columns will retain unsaturated compounds longer, allowing for their separation from saturated FAMEs of a longer chain length like this compound.
-
-
Q: I am already using a polar column, but this compound is still not fully resolved from a neighboring peak (e.g., C18:3 isomers or C20:1). What should I do?
-
A: To improve resolution between closely eluting peaks on a polar column, you can:
-
Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 5°C/min to 2-3°C/min) during the elution window of this compound. This increases the time the analytes spend interacting with the stationary phase, improving separation.
-
Use a Longer Column: If optimization is insufficient, switching from a 30 m or 60 m column to a 100 m column will significantly increase resolving power.[3][5]
-
Reduce Carrier Gas Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.
-
-
GC Column Selection and Performance Data
The following tables summarize recommended GC columns for FAME analysis and provide example retention data for this compound.
Table 1: Recommended GC Columns for FAME Analysis
| Stationary Phase Type | Example Columns | Polarity | Key Separation Characteristics |
| Biscyanopropyl Polysiloxane | Restek Rt-2560, Agilent HP-88, Supelco SP-2560 | Very High | Excellent for complex mixtures. Resolves FAMEs by carbon number, degree of unsaturation, and cis/trans isomerism.[3][6][9] |
| Polyethylene Glycol (PEG) | Restek FAMEWAX, Agilent DB-WAX / HP-INNOWax | High | Robust and widely used. Excellent for separating PUFAs and general FAME profiles.[1][10][5] |
| Non-Polar | Equity-1, HP-5 | Non-Polar | Separates primarily by boiling point. Not recommended for complex FAME mixtures due to high risk of co-elution.[1] |
Table 2: Example Retention Time Data for a 37-Component FAME Mix
Data obtained using a Restek Rt-2560 column (100 m, 0.25 mm ID, 0.20 µm) with a specific temperature program.[3]
| FAME Component | Abbreviation | Elution Order | Retention Time (min) |
| Methyl Linoleate | C18:2 (c9,c12) | 20 | 47.32 |
| This compound | C20:0 | 21 | 47.92 |
| Methyl γ-Linolenate | C18:3 (c6,c9,c12) | 22 | 48.77 |
| Methyl Eicosenoate | C20:1 (c11) | 23 | 49.20 |
| Methyl α-Linolenate | C18:3 (c9,c12,c15) | 24 | 49.54 |
| Methyl Heneicosanoate | C21:0 | 25 | 49.78 |
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of Lipids to FAMEs
This is a common method for preparing FAMEs from fats and oils for GC analysis.[10][9]
-
Sample Weighing: Accurately weigh approximately 100 mg of the lipid sample into a screw-cap test tube.
-
Dissolution: Add 10 mL of hexane to dissolve the sample.
-
Esterification: Add 100 µL of 2N potassium hydroxide (KOH) in methanol.
-
Reaction: Cap the tube tightly and vortex vigorously for 30 seconds. The solution will become cloudy and then clear as the reaction completes.
-
Phase Separation: Allow the tube to stand until the upper hexane layer (containing the FAMEs) separates from the lower glycerol layer.
-
Extraction: Carefully transfer the upper hexane layer to a GC vial for analysis.
Protocol 2: High-Resolution GC-FID Method for FAME Analysis
This method is adapted from established protocols for separating complex FAME mixtures, including this compound, on a highly polar column.[3]
-
GC System: Agilent 7890A GC (or equivalent) with FID.
-
Column: Restek Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Injection:
-
Volume: 1 µL
-
Inlet Temperature: 225°C
-
Split Ratio: 20:1
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 4 minutes.
-
Ramp: 3°C/min to 240°C.
-
Final Hold: Hold at 240°C for 15 minutes.
-
-
Detector (FID):
-
Temperature: 285°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 45 mL/min
-
Visualized Workflow
The following diagram illustrates the logical workflow for selecting the appropriate GC column and troubleshooting separation issues for FAME analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. FAME analysis via boiling point separation - any advice? - Chromatography Forum [chromforum.org]
- 3. restek.com [restek.com]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Validation & Comparative
Ionization Efficiency of Methyl Arachidate: A Comparative Guide to ESI and APCI-MS
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of lipid molecules like methyl arachidate is paramount. The choice of ionization source in mass spectrometry (MS) is a critical factor that significantly influences analytical performance. This guide provides a comprehensive comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of this compound, supported by experimental data and detailed methodologies.
Executive Summary
The selection between ESI and APCI for this compound analysis hinges on the specific requirements of the study, including desired sensitivity, sample matrix, and the nature of the available instrumentation. In general, APCI is often more suitable for less polar and more volatile compounds, a category to which fatty acid methyl esters (FAMEs) like this compound belong. ESI, while highly effective for polar molecules, can also be optimized for FAMEs, particularly with the use of mobile phase additives to enhance ion formation. Direct comparative studies on this compound are scarce; therefore, this guide draws upon established principles and data from the analysis of similar long-chain FAMEs to provide a thorough comparison.
Data Presentation: ESI vs. APCI for this compound
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Key Considerations for this compound |
| Primary Ion Formation | [M+Na]⁺, [M+NH₄]⁺, [M+H]⁺ | [M+H]⁺, [M]⁺• | ESI often forms adducts, which can be beneficial for signal stability. APCI typically yields protonated molecules. |
| Ionization Mechanism | Soft ionization via charged droplet evaporation. | Gas-phase chemical ionization initiated by a corona discharge. | APCI's gas-phase ionization is generally more efficient for less polar molecules like this compound. |
| Sensitivity | Moderate to high, significantly enhanced by additives (e.g., ammonium formate). | Generally high for compounds of suitable volatility and polarity. | For saturated FAMEs, APCI may offer comparable or slightly better sensitivity than ESI without modifiers. |
| Signal Intensity | Can be lower for nonpolar analytes without additives. | Often provides strong signal intensity for FAMEs. | APCI is reported to provide high signal intensities for various lipids. |
| Matrix Effects | More susceptible to ion suppression from co-eluting matrix components. | Generally less prone to matrix effects compared to ESI. | For complex biological samples, APCI may provide more robust quantification. |
| In-source Fragmentation | Minimal, providing primarily molecular ion information. | Can induce some fragmentation, which may be useful for structural elucidation. | Both are considered "soft" ionization techniques with limited fragmentation for FAMEs. |
| Typical Flow Rates | 0.2 - 1.0 mL/min | 0.5 - 2.0 mL/min | APCI can accommodate higher flow rates, potentially shortening analysis times. |
Experimental Protocols
Sample Preparation: this compound Standard
A stock solution of this compound (CAS No: 1120-28-1) should be prepared in a suitable organic solvent such as methanol or a mixture of chloroform and methanol. Working standards for calibration curves are then prepared by serial dilution of the stock solution. For analyses from biological matrices, a lipid extraction method (e.g., Folch or Bligh-Dyer) followed by transesterification to convert arachidic acid to its methyl ester is required.
ESI-MS Methodology for Fatty Acid Methyl Esters
The following protocol is based on typical conditions for the analysis of FAMEs using ESI-MS.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 or C8, is commonly used.
-
Mobile Phase: A gradient of water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic solvent like acetonitrile or methanol. The use of an additive like ammonium formate is crucial for enhancing the ionization of FAMEs in ESI.
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Nebulizer Gas Pressure: 30 - 50 psi
-
APCI-MS Methodology for Fatty Acid Methyl Esters
The following protocol outlines typical conditions for the analysis of FAMEs using APCI-MS.
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system.
-
Column: A reverse-phase C18 or a normal-phase silica column can be used.
-
Mobile Phase: For reverse-phase, a gradient of water and acetonitrile/methanol is common. For normal-phase, a non-polar solvent system like hexane/isopropanol might be employed.
-
Flow Rate: Typically higher than ESI, in the range of 0.5 to 1.5 mL/min.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Source Parameters:
-
Corona Discharge Current: 2 - 5 µA
-
Vaporizer Temperature: 400 - 550 °C
-
Sheath Gas Flow: 40 - 60 arbitrary units
-
Auxiliary Gas Flow: 5 - 15 arbitrary units
-
Capillary Temperature: 250 - 350 °C
-
Mandatory Visualizations
Caption: Experimental workflow for comparing ESI and APCI-MS for this compound.
Caption: Ionization mechanisms of ESI and APCI.
Conclusion
The choice between ESI and APCI for the analysis of this compound is not absolute and depends on the analytical goals. APCI is theoretically more advantageous for FAMEs due to their lower polarity. It often provides robust and sensitive detection with reduced matrix effects, making it a strong candidate for quantitative studies in complex matrices. However, ESI, particularly when coupled with mobile phase additives, can achieve high sensitivity and is a widely available and versatile technique. For method development, it is recommended to empirically evaluate both ionization sources with the specific LC method and sample matrix to determine the optimal performance for this compound analysis. This guide provides the foundational knowledge and starting parameters for researchers to make an informed decision and streamline their analytical workflow.
A Comparative Guide to the Validation of an Analytical Method for Methyl Arachidate Quantification
This guide provides a comprehensive overview of the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of methyl arachidate, utilizing a certified reference material (CRM). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical data. The guide details the experimental protocol, presents validation data, and offers a comparison with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), to aid in selecting the most suitable technique for specific analytical needs.
Validated Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like Fatty Acid Methyl Esters (FAMEs).[1] The GC-FID method is widely adopted for FAME quantification due to its robustness, wide linear range, and cost-effectiveness.[2] Validation of this method ensures that it is fit for its intended purpose, providing reliable and accurate results.[3] The validation process is conducted according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[4][5]
Experimental Protocol: GC-FID Method Validation
A. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Methanol (HPLC Grade)
-
Hexane (HPLC Grade)
-
14% Boron Trifluoride (BF₃) in Methanol
-
Saturated Sodium Chloride (NaCl) Solution
B. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Capillary Column: Highly polar stationary phase, such as a biscyanopropyl polysiloxane column (e.g., Elite-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness), is recommended for excellent resolution of FAMEs.[6]
C. Preparation of Standards:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 10 mL of hexane in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the primary stock solution with hexane to prepare a series of calibration standards. A typical range, as recommended by ICH guidelines, would span 80% to 120% of the expected test concentration.[4] For this validation, standards at 5, 10, 25, 50, 100, and 150 µg/mL were prepared.
D. Sample Preparation (Acid-Catalyzed Transesterification):
-
Accurately weigh approximately 50 mg of the sample matrix (e.g., lipid extract, oil) into a reaction vial.
-
Add 1 mL of hexane and 0.5 mL of 14% BF₃-methanol reagent.[7]
-
Seal the vial and heat at 50-60°C for 30 minutes to ensure complete derivatization.
-
Cool the mixture to room temperature and add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.
-
Vortex the mixture. After the layers separate, carefully transfer an aliquot of the upper organic (hexane) layer containing the FAMEs into a GC vial for analysis.
E. GC-FID Chromatographic Conditions:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, e.g., 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 25:1 |
| Oven Program | Initial 100°C, ramp at 10°C/min to 240°C, hold for 10 min |
Method Validation Workflow
The following diagram illustrates the key steps in the validation of the analytical method for this compound.
Data Presentation: Validation Results
The performance of the GC-FID method was evaluated based on the following validation parameters.
Table 1: Linearity and Range Linearity was assessed by a triplicate analysis of six concentration levels. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8]
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 18550 |
| 10.0 | 37200 |
| 25.0 | 92850 |
| 50.0 | 186100 |
| 100.0 | 371500 |
| 150.0 | 558300 |
| Correlation Coefficient (R²) | 0.9998 |
| Linear Range | 5.0 - 150.0 µg/mL |
Table 2: Accuracy Accuracy was determined by analyzing samples spiked with known amounts of this compound CRM at three concentration levels within the linear range.[4] The closeness of the measured value to the true value is expressed as percent recovery.
| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) |
| 20.0 | 19.8 | 99.0 |
| 80.0 | 80.7 | 100.9 |
| 120.0 | 119.5 | 99.6 |
Table 3: Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly.[9] It is expressed as the Relative Standard Deviation (%RSD).
-
Repeatability (Intra-day): Six replicate injections of a standard solution (80 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Analysis of the same standard solution over three different days.
| Precision Type | Parameter | Result |
| Repeatability | %RSD of Peak Area (n=6) | 0.85% |
| Intermediate Precision | %RSD of Peak Area (3 days) | 1.42% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] They were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 1.2 µg/mL |
| Limit of Quantification (LOQ) | 3.8 µg/mL |
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-FID is a robust tool for quantification, GC-MS offers significant advantages, particularly for analyte identification and analysis in complex matrices.[10] The mass spectrometer provides structural information by fragmenting the analyte and detecting these fragments based on their mass-to-charge ratio, offering a higher degree of specificity.[11]
Experimental Protocol: GC-MS
The sample preparation and gas chromatography setup for GC-MS are largely identical to those for GC-FID. The primary difference lies in the detector.
A. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
B. MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-550
-
Analysis Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.
Performance Comparison: GC-FID vs. GC-MS
The choice between GC-FID and GC-MS depends on the specific goals of the analysis. While both methods show satisfactory quantitative performance for FAMEs, they have distinct characteristics.[10][12]
Table 5: Comparison of GC-FID and GC-MS for this compound Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures ions produced during the combustion of organic compounds in a hydrogen flame. | Separates and detects ions based on their mass-to-charge ratio. |
| Selectivity | Lower. Relies on chromatographic retention time for identification. Co-eluting peaks can interfere. | Higher. Provides mass spectra that act as a chemical fingerprint, allowing for positive identification even with co-eluting peaks.[11] |
| Sensitivity | Generally high for hydrocarbons. | Can be extremely high, especially in SIM mode.[11] |
| Identification | Based solely on retention time comparison with a known standard. | Provides definitive structural confirmation based on fragmentation patterns. |
| Linear Range | Typically wider linear dynamic range. | Can have a more limited linear range compared to FID. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Simpler to operate and maintain. | More complex instrumentation and data analysis. |
| Best For... | Routine quality control, high-throughput quantification of known analytes in simple matrices.[2] | Complex mixtures, identification of unknown compounds, trace-level analysis, and methods requiring high specificity.[13] |
Conclusion
The validated GC-FID method provides an accurate, precise, and reliable means for quantifying this compound. The data demonstrates that the method meets the stringent requirements for linearity, accuracy, and precision as outlined by ICH guidelines, making it highly suitable for routine quality control and quantitative analysis.
The comparative analysis shows that while GC-FID is an excellent choice for straightforward quantification, GC-MS serves as a powerful alternative when absolute certainty of analyte identity is required or when analyzing samples in complex biological matrices.[10] The capacity to combine spectrometric examination with quantitative determination makes GC-MS an invaluable tool in research and development settings.[11] The selection of the appropriate technology should be guided by the specific analytical requirements, balancing the need for specificity, sensitivity, and operational cost.
References
- 1. 2.6. Analysis of fatty acid methyl esters by gas chromatography/mass spectrometry/flame ionisation detector (GC/MS and GC/FID) [bio-protocol.org]
- 2. scielo.br [scielo.br]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. s4science.at [s4science.at]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. European Food Science and Engineering » Submission » Fatty acid profile of one fatty fish using GC-FID and GC-MS analysis: comparative study [dergipark.org.tr]
A Comparative Analysis of GC-FID and GC-MS for the Quantification of Methyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prevalent analytical techniques, Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of methyl arachidate. The information presented herein is supported by established experimental protocols and comparative performance data to assist researchers in selecting the most appropriate method for their specific applications.
Introduction
The accurate quantification of fatty acid methyl esters (FAMEs), such as this compound, is crucial in various fields, including lipidomics, food science, and pharmaceutical development. Gas chromatography is the cornerstone for FAME analysis, offering high-resolution separation. The choice of detector, however, significantly impacts the quantitative and qualitative aspects of the analysis. While GC-FID has long been the standard for robust quantification, GC-MS provides invaluable structural information.[1][2] This guide explores the cross-validation of these two techniques for this compound quantification.
Experimental Methodologies
A critical step in the analysis of fatty acids by gas chromatography is their derivatization into more volatile FAMEs.[3] This is typically achieved through esterification or transesterification.
Sample Preparation: Derivatization to Methyl Esters
A common and effective method for preparing FAMEs from a lipid sample involves the use of a reagent like boron trifluoride in methanol (BF3/MeOH).
Protocol:
-
To a known quantity of the lipid extract, add a solution of 10-14% BF3 in methanol.
-
Heat the mixture at 60-100°C for a specified time (e.g., 90 minutes) in a sealed vial to ensure complete methylation.[4]
-
After cooling, add a non-polar solvent such as hexane or heptane and an aqueous salt solution to partition the FAMEs into the organic layer.[4]
-
The organic layer containing the FAMEs is then carefully collected for injection into the GC system.
The following diagrams illustrate the general experimental workflows for quantifying the prepared this compound sample using GC-FID and GC-MS.
GC-FID Protocol
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[5]
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3-5°C/min, and hold for 5-10 minutes.
-
Detector: FID at 280°C.
-
Quantification: Based on the peak area of this compound relative to a calibration curve generated from certified reference standards. An internal standard (e.g., methyl heptadecanoate) is often used to improve precision.[6]
GC-MS Protocol
-
Injector, Carrier Gas, Column, and Oven Program: Typically the same as for GC-FID to allow for direct comparison of retention times.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Acquisition Mode: Full scan mode for qualitative analysis and to confirm the identity of this compound by its mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed, monitoring characteristic ions of this compound (e.g., m/z 74, 87, 326) to enhance sensitivity and selectivity.[2]
-
Quantification: Based on the peak area of a specific ion (in SIM mode) or the total ion current (in full scan mode) relative to a calibration curve.
Quantitative Performance Comparison
The quantitative performance of GC-MS has been shown to be comparable to that of GC-FID for FAME analysis.[1][2] Below is a summary of typical performance characteristics.
| Parameter | GC-FID | GC-MS (SIM) | Comments |
| Linearity (r²) | > 0.99 | > 0.999[7] | Both techniques exhibit excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | ~0.2-0.5 µg/mL[4] | Can be lower than GC-FID, often in the low ng/mL to pg/mL range. | GC-MS in SIM mode generally offers superior sensitivity.[8] |
| Limit of Quantification (LOQ) | ~0.6-1.6 µg/mL[4] | Lower than GC-FID, dependent on the matrix and specific ions monitored. | For trace-level quantification, GC-MS is the preferred method.[8] |
| Precision (Repeatability, %RSD) | < 5% | < 5%[7] | Both methods demonstrate high precision and reproducibility. |
| Accuracy (% Recovery) | 98-102% | 96-104%[9] | Both techniques provide high accuracy with proper calibration. |
Cross-Validation: Key Considerations
| Feature | GC-FID | GC-MS |
| Analyte Identification | Based solely on retention time comparison with a standard. | Confirmed by both retention time and a unique mass spectrum, providing higher confidence.[8] |
| Co-elution | Co-eluting peaks can interfere with accurate quantification. | Can often resolve co-eluting compounds by monitoring unique ions (deconvolution). |
| Unknowns Identification | Cannot identify unknown peaks. | Can tentatively identify unknown compounds through library searching (e.g., NIST library).[8] |
| Robustness & Cost | Generally considered more robust, with lower initial and operational costs.[8][10] | More complex instrumentation, leading to higher maintenance and operational costs. |
| Selectivity | Universal detector for combustible organic compounds. | Highly selective, especially in SIM mode, reducing matrix interference.[1] |
Conclusion
Both GC-FID and GC-MS are reliable and robust methods for the quantification of this compound.
-
GC-FID is a cost-effective and highly precise technique suitable for routine quality control and high-throughput analysis where the identity of the analyte is well-established.[3][10] Its wide linear range and robustness make it a workhorse in many laboratories.
-
GC-MS offers the significant advantage of providing structural confirmation, which is crucial in complex matrices or when absolute certainty of analyte identity is required.[1] Its superior sensitivity in SIM mode makes it the method of choice for trace-level quantification. The ability to identify unknown peaks provides a more comprehensive sample profile.
The choice between GC-FID and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the required sensitivity, sample complexity, and budget constraints. For many applications, a cross-validation approach, where GC-MS is used to confirm the identity of peaks quantified by GC-FID, can provide a powerful and efficient analytical workflow.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. static.igem.org [static.igem.org]
- 6. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]
- 9. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of methyl arachidate content in different plant oils.
A Comparative Analysis of Methyl Arachidate Content in Different Plant Oils for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of this compound content in various plant oils, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development seeking to understand the distribution of this specific fatty acid methyl ester across different botanical sources. The information is presented to facilitate objective comparisons and includes detailed experimental protocols for quantification.
Quantitative Data Summary
This compound, a saturated fatty acid methyl ester, is found in various plant oils, though often in smaller quantities compared to other fatty acids. The following table summarizes the percentage of this compound or its precursor, arachidic acid, found in several plant oils, based on available experimental data.
| Plant Oil Source | This compound (wt. %) | Arachidic Acid (% of total fatty acids) | Reference |
| Pithecellobium monadelphum Seed Oil | 2.87 | [1] | |
| Gmelina arborea Seed Oil | 4.21 | [2] | |
| Castor Oil | 0.06 | [3] | |
| Argania spinosa Oil | 1.1 - 4.0 | [4] | |
| Pinus halepensis Oil | 1.1 - 4.0 | [4] | |
| Pistacia atlantica Oil | 1.1 - 4.0 | [4] | |
| Milk Thistle Oil | Significant amounts | [5] | |
| Moringa Oil | Low percentages | [5] | |
| Rambutan Oil | Moderate amounts | [6] | |
| Cupuacu Oil | Moderate amounts | [6] | |
| Peanut Oil | Present | [7][8] | |
| Corn Oil | Present | [7][8] |
Note: The data is compiled from various studies and the analytical methods used may differ, potentially affecting the reported values. Direct comparison should be made with caution.
Experimental Protocols
The quantification of this compound in plant oils typically involves a two-step process: (1) transesterification of the oil's triglycerides to fatty acid methyl esters (FAMEs), and (2) analysis of the resulting FAMEs by gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
Transesterification of Plant Oil to Fatty Acid Methyl Esters (FAMEs)
This procedure converts the fatty acids within the triglyceride structure of the oil into their corresponding methyl esters, which are more volatile and suitable for GC analysis.
Materials:
-
Plant oil sample
-
Hexane
-
2N Methanolic potassium hydroxide solution
-
Vials (20 mL)
Procedure:
-
Weigh approximately 250 mg of the oil sample into a 20 mL vial.[9]
-
Add 5 mL of hexane to the vial.[9]
-
Add 0.25 mL of 2N methanolic potassium hydroxide solution.[9]
-
Vigorously shake the solution for 1 minute.[9]
-
Allow the mixture to stand until two distinct phases are formed.[9]
-
The upper layer (supernatant), containing the FAMEs in hexane, is collected for GC analysis.[9]
An alternative acid-catalyzed esterification method can also be employed:
Materials:
-
Plant oil sample
-
Methanolic hydrochloride reagent (prepared from anhydrous acetyl chloride in methanol)
-
Reaction vials
Procedure:
-
Mix approximately 25 mg of the neat oil sample with 2 mL of the methanolic hydrochloride reagent in a reaction vial.
-
Heat the mixture at 80 °C for 20 minutes.
-
Allow the reaction vial to cool to room temperature.
-
The resulting solution containing FAMEs is ready for GC analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating, identifying, and quantifying the individual FAMEs in a sample.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.
-
Capillary column suitable for FAME analysis (e.g., DB-5MS).
Typical GC-MS Parameters:
-
Injection Volume: 0.5 - 1 µL
-
Injector Temperature: 240 °C[10]
-
Split Ratio: 1:50[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Oven Temperature Program:
-
MS Ion Source Temperature: 250 °C[10]
Quantification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.[5] Quantification can be performed using an internal standard method, where a known amount of a non-naturally occurring fatty acid methyl ester (e.g., methyl tricosanoate) is added to the sample before analysis. The peak area of this compound is then compared to the peak area of the internal standard to determine its concentration.[12]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in plant oils.
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fatty acid composition and antioxidant activity in vegetable oils [lmaleidykla.lt]
- 4. Fatty Acid Profiles and Biological Activities of the Vegetable Oils of Argania spinosa, Pinus halepensis and Pistacia atlantica Grown in Tunisia: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bluetigerscientific.com [bluetigerscientific.com]
- 8. This compound. Life Science Products [e-lspi.com]
- 9. gcms.cz [gcms.cz]
- 10. rombio.unibuc.ro [rombio.unibuc.ro]
- 11. 2.3. Measurement of Four Fatty Acid Contents in Oil Samples [bio-protocol.org]
- 12. scielo.br [scielo.br]
A Researcher's Guide: Methyl Arachidate vs. Other Fatty Acid Methyl Esters as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is paramount in numerous fields of research, from elucidating disease mechanisms to developing novel therapeutics and ensuring the quality of food products. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for this analysis, typically requiring the conversion of fatty acids to their more volatile fatty acid methyl ester (FAME) derivatives. The choice of an appropriate internal standard is a critical determinant of data quality, ensuring precision and accuracy by correcting for variability during sample preparation and analysis.
This guide provides an objective comparison of methyl arachidate (C20:0 methyl ester) with other commonly used long-chain saturated fatty acid methyl esters as internal standards for FAME analysis. We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies to aid in the selection of the most suitable internal standard for your specific application.
Principles of Internal Standard Selection for FAME Analysis
An ideal internal standard for FAME analysis should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and chromatographic separation.
-
Non-Endogenous: It should not be naturally present in the biological samples being analyzed to avoid interference and inaccurate quantification.[1][2] Odd-chain fatty acid methyl esters (e.g., C17:0, C19:0, C21:0, C23:0) are frequently chosen for this reason.[1]
-
Chromatographic Resolution: It must be well-resolved from all other FAMEs in the sample chromatogram.[2]
-
Stability: It should be stable throughout the entire analytical procedure.
-
Purity: The internal standard should be of high purity to ensure accurate quantification.
For GC-MS applications, stable isotope-labeled (e.g., deuterated) analogues of the analytes are considered the gold standard as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, leading to better correction for matrix effects and other sources of error.[3][4]
Performance Comparison of FAME Internal Standards
The selection of an internal standard is often a balance between performance, availability, and cost. This section compares this compound with other long-chain saturated FAMEs commonly used as internal standards.
| Internal Standard | Molecular Formula | Molar Mass ( g/mol ) | Typical Performance Characteristics |
| This compound (C20:0) | C21H42O2 | 326.57 | Relative Response Factor (RRF) in GC-FID: Exhibits an anomalously low response factor compared to other saturated FAMEs, a critical consideration for accurate quantification.[5][6] GC-MS Suitability: Deuterated arachidic acid (d3-arachidic acid) is used as an internal standard, indicating good performance in MS-based methods. |
| Methyl Heptadecanoate (C17:0) | C18H36O2 | 284.48 | Commonly Used: A widely adopted internal standard for FAME analysis in various matrices due to its odd-numbered carbon chain.[1] Performance: Generally provides good recovery and linearity. |
| Methyl Nonadecanoate (C19:0) | C20H40O2 | 312.54 | Alternative to C17:0: Used when C17:0 may be present in the sample or to avoid co-elution with other analytes. Potential Issue: Can co-elute with certain unsaturated C18 FAMEs on some GC columns, requiring careful chromatographic optimization.[2] |
| Methyl Heneicosanoate (C21:0) | C22H44O2 | 340.60 | Longer Chain Option: Suitable for analyses where a later-eluting internal standard is required to be closer to the retention times of very long-chain fatty acids. Performance: Expected to have good recovery and linearity, similar to other odd-chain FAMEs. |
| Methyl Tricosanoate (C23:0) | C24H48O2 | 368.65 | Very Long-Chain IS: Often used for the quantification of very long-chain fatty acids (VLCFAs) to ensure similar chromatographic behavior.[7] Performance: Provides reliable quantification for later-eluting FAMEs. |
Note on Relative Response Factors (RRFs) in GC-FID: The FID response is generally proportional to the number of carbon atoms in the analyte. However, studies have shown that the RRFs of FAMEs are not all equal. One study on the RRFs of various FAMEs in biodiesel analysis found that this compound (C20:0) exhibited an unexpectedly low response factor compared to the trend observed for other saturated FAMEs.[5][6] This highlights the importance of determining the specific RRF for your internal standard and analytes under your experimental conditions for accurate quantification.
Experimental Protocols
To objectively compare the performance of this compound with other FAME internal standards, a validation study should be conducted. The following protocols outline the key experiments.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound, methyl heptadecanoate, methyl nonadecanoate, methyl heneicosanoate, and methyl tricosanoate in a high-purity solvent (e.g., hexane or toluene) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of mixed FAME calibration standards containing a range of concentrations of the fatty acids typically found in your samples.
-
Internal Standard Spiking Solutions: For each internal standard being evaluated, prepare a spiking solution at a concentration that will result in a peak area that is within the linear range of the detector and comparable to the peak areas of the target analytes in the samples.
Sample Preparation and Derivatization
A generic protocol for the transesterification of fatty acids to FAMEs is provided below. This should be optimized for your specific sample matrix.
-
Lipid Extraction (for solid or semi-solid samples):
-
Homogenize a known amount of the sample.
-
Extract the lipids using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).
-
-
Internal Standard Addition:
-
To a known aliquot of the lipid extract or liquid sample, add a precise volume of the internal standard spiking solution.
-
-
Transesterification:
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide in methanol and heat at 50°C for 10 minutes.
-
Alternatively, use 14% boron trifluoride in methanol and heat at 100°C for 30 minutes.
-
-
FAME Extraction:
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
GC-FID/MS Analysis
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A polar capillary column suitable for FAME analysis (e.g., Agilent J&W CP-Sil 88 for FAME, 100 m x 0.25 mm, 0.2 µm).
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.
-
Detector (FID): 260°C.
-
Detector (MS): Transfer line at 240°C, ion source at 230°C, quadrupole at 150°C. Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
Performance Evaluation
The following parameters should be assessed for each internal standard:
-
Linearity: Analyze the mixed FAME calibration standards spiked with the internal standard at a fixed concentration. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should be performed, and the coefficient of determination (R²) should be >0.99.
-
Recovery: Spike a blank matrix (a sample matrix known to be free of the analytes) with a known concentration of a FAME mix and the internal standard before and after the extraction and derivatization steps. The recovery is calculated as the percentage of the analyte recovered in the pre-extraction spiked sample compared to the post-extraction spiked sample.
-
Precision (Repeatability): Analyze at least six replicates of a sample spiked with the internal standard. The relative standard deviation (RSD) of the calculated concentrations should be less than 15%.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for comparing the performance of different FAME internal standards.
Caption: Workflow for the comparative validation of FAME internal standards.
Logical Relationship for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves several key considerations.
Caption: Decision tree for selecting a suitable FAME internal standard.
Conclusion
The selection of an internal standard is a critical step in developing a robust and reliable method for fatty acid quantification. While odd-chain fatty acid methyl esters like methyl heptadecanoate (C17:0) and methyl nonadecanoate (C19:0) are widely used and generally perform well, longer-chain options such as this compound (C20:0) can be suitable alternatives, particularly when analyzing very long-chain fatty acids.
However, the anomalous response factor of this compound in GC-FID necessitates careful validation and the determination of a specific relative response factor for accurate quantification. For GC-MS applications, the use of a deuterated form of arachidic acid is a highly recommended approach.
Ultimately, the optimal internal standard will depend on the specific fatty acid profile of the samples, the analytical instrumentation, and the validation data generated. By following the experimental protocols outlined in this guide, researchers can confidently select and validate an internal standard that ensures the accuracy and precision of their fatty acid analysis.
References
- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
Inter-laboratory Comparison of Arachidic Acid (C20:0) Analysis in Human Serum and Plasma
This guide provides an objective comparison of inter-laboratory performance for the analysis of arachidic acid (C20:0), the fatty acid corresponding to methyl arachidate. The data presented is derived from proficiency testing and inter-laboratory comparison studies, primarily from the National Institute of Standards and Technology (NIST). This document is intended for researchers, scientists, and drug development professionals to understand the variability and reproducibility of arachidic acid quantification across different laboratories using various analytical methods.
Data Presentation
The following table summarizes the quantitative data from a NIST/NIH Fatty Acid Quality Assurance Program (FAQAP) inter-laboratory study. The results represent the concentration of arachidic acid (C20:0) determined by participating laboratories in a standard reference material (SRM) of human serum.
Table 1: Inter-laboratory Comparison of Arachidic Acid (C20:0) Concentration in Human Serum (SRM 2378) [1]
| Laboratory ID | Analytical Method | Reported Concentration (µg/g) | Bias from Certified Value (%) |
| Lab C | GC-FID | 1.8 | -71 |
| Lab F (NIST) | GC-MS (IDMS) | 6.0 | -6 |
| Lab I (CDC) | GC-MS | 5.6 | -10 |
| Certified Value | GC-MS (IDMS) | 6.2 | N/A |
Note: The data presented is for arachidic acid (the fatty acid) in a human serum matrix. Analytical procedures in these studies typically involve a methylation step to convert fatty acids to fatty acid methyl esters (FAMEs), including this compound, for analysis by gas chromatography.[1][2]
Experimental Protocols
The analytical methods employed by the participating laboratories, while varied in their specifics, generally follow a common workflow for the analysis of fatty acids in biological matrices. The primary analytical technique is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] Isotope Dilution Mass Spectrometry (IDMS) is often used by reference laboratories like NIST to provide highly accurate and precise measurements.[1]
General Experimental Workflow:
-
Lipid Extraction: Total lipids are extracted from the serum or plasma sample. A common method is the Folch extraction, which uses a chloroform:methanol solvent system.
-
Saponification and Methylation (Transesterification): The extracted lipids are saponified (hydrolyzed) using a base (e.g., sodium hydroxide in methanol) to release the fatty acids from their glycerol backbone. Subsequently, the free fatty acids are methylated to form fatty acid methyl esters (FAMEs). This is often achieved using an acid catalyst like boron trifluoride in methanol. This step converts arachidic acid into this compound.
-
FAME Extraction: The resulting FAMEs are then extracted into an organic solvent, such as hexane.
-
GC Analysis: The extracted FAMEs are separated and quantified using a gas chromatograph.
-
Injection: A small volume of the FAME extract is injected into the GC.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.
-
Detection: The separated FAMEs are detected by either FID or MS.
-
-
Quantification: The concentration of each FAME, including this compound, is determined by comparing its peak area to that of an internal standard.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow for the analysis of fatty acids from a biological matrix and the logical relationship in evaluating inter-laboratory comparison data.
Caption: Generalized experimental workflow for the analysis of this compound.
Caption: Logical workflow for an inter-laboratory comparison study.
References
A Comparative Guide to the Quantitative Analysis of Methyl Arachidate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of fatty acids like methyl arachidate is paramount. As a long-chain saturated fatty acid methyl ester, the choice of analytical methodology can significantly impact experimental outcomes. This guide provides a detailed comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Performance Comparison
The selection of an analytical method hinges on a balance of sensitivity, accuracy, precision, and the specific requirements of the study. Below is a summary of the quantitative performance of GC-FID and a general overview of expected LC-MS/MS performance for long-chain fatty acid methyl esters.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.9998[1] | Generally > 0.99[2] |
| Limit of Detection (LOD) | 0.21 µg/mL[1] | Expected to be in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.63 µg/mL[1] | Expected to be in the low ng/mL to pg/mL range[2] |
| Precision (%RSD) | Retention Time: < 0.5%, Peak Area: < 1.5%[1] | Generally < 15-20% |
| Accuracy (% Recovery) | Typically within 80-120% | Expected to be within 85-115% |
Experimental Workflows and Methodologies
The journey from sample to result involves several critical steps, from sample preparation to data analysis. The following diagrams and protocols outline typical workflows for both GC-FID and LC-MS/MS quantification of this compound.
Detailed Experimental Protocols
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is a robust and widely used technique for the quantitative analysis of fatty acid methyl esters (FAMEs).
a. Sample Preparation (Transesterification)
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable method such as the Folch or Bligh-Dyer procedure.
-
Derivatization: To the extracted lipids, add a methylating agent. A common reagent is 14% boron trifluoride in methanol (BF3/MeOH).
-
Heat the mixture at 100°C for 30-60 minutes.
-
After cooling, add hexane and water to partition the FAMEs into the hexane layer.
-
Collect the hexane layer containing the FAMEs and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried FAMEs in a known volume of hexane for GC-FID analysis.
b. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or similar, equipped with a flame ionization detector.
-
Column: Supelco SP™-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent highly polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 20 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of low-abundance fatty acids.
a. Sample Preparation
-
Lipid Extraction and Derivatization: Follow the same procedure as for GC-FID to obtain the FAMEs.
-
Sample Clean-up (Optional but Recommended): Use solid-phase extraction (SPE) to remove potential interferences from the derivatized sample.
-
Final Preparation: Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile mixture).
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be optimized.
Understanding Accuracy and Precision
In analytical chemistry, accuracy and precision are two fundamental concepts that define the quality of a measurement. It is crucial to understand the distinction between them to properly validate and interpret analytical data.
-
Accuracy refers to the closeness of a measured value to a standard or known value. In the diagram, the center of the target represents the true value. Data points clustered around the center are considered accurate.
-
Precision refers to the closeness of two or more measurements to each other. In the diagram, a tight cluster of data points indicates high precision, regardless of their proximity to the center.
The ideal analytical method exhibits both high accuracy and high precision, as depicted in the top-left quadrant of the diagram.
Conclusion
Both GC-FID and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages. GC-FID is a cost-effective, robust, and reliable method that provides excellent quantitative data for relatively abundant fatty acids. LC-MS/MS, on the other hand, offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex biological matrices where interferences can be a significant challenge. The choice between these two methods should be guided by the specific requirements of the research, including the expected concentration of this compound in the samples, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational information to make an informed decision and to develop a robust and reliable analytical method for the quantification of this compound.
References
Sensitivity comparison of different detectors for methyl arachidate analysis.
A comprehensive guide to selecting the optimal detector for the analysis of methyl arachidate, this document provides a detailed comparison of common analytical techniques. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the sensitivity, linearity, and operational principles of various detectors, supported by experimental data to facilitate informed decision-making.
Introduction to this compound Analysis
This compound, the methyl ester of arachidic acid (a 20-carbon saturated fatty acid), is a molecule of significant interest in various research fields, including lipidomics, biofuel development, and as a standard in fatty acid analysis. The accurate and sensitive quantification of this compound is crucial for these applications. The choice of analytical detector plays a pivotal role in achieving the desired sensitivity and accuracy. This guide compares the performance of Gas Chromatography-Flame Ionization Detector (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD), and High-Performance Liquid Chromatography-Charged Aerosol Detector (HPLC-CAD) for the analysis of this compound.
Detector Performance Comparison
The sensitivity of a detector is a critical parameter in the analysis of this compound, especially when dealing with trace amounts. The following table summarizes the key performance metrics for each detector based on available experimental data. It is important to note that a direct head-to-head comparison under identical chromatographic conditions is ideal but not always available in published literature. The data presented here is compiled from various studies and should be considered in the context of the specific experimental conditions outlined in the subsequent sections.
| Detector | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| GC-FID | This compound | 0.21 µg/mL[1] | 0.63 µg/mL[1] | 6.24–399.6 µg/mL[1] |
| GC-MS | This compound | Not explicitly stated, but generally offers high sensitivity.[2] | Not explicitly stated, but linear regression models have been successfully applied for quantification.[2] | Good linearity has been demonstrated for this compound.[2] |
| HPLC-ELSD | General FAMEs | Low-nanogram range on-column.[3][4] | Not explicitly stated for this compound. | Non-linear response, often requires logarithmic transformation for linear regression. |
| HPLC-CAD | Arachidic Acid | Not available for this compound. | Not available for this compound. | Wide dynamic range (>4 orders of magnitude).[5] |
Principles of Detection
Gas Chromatography-Flame Ionization Detector (FID)
The FID is a widely used detector for the analysis of organic compounds. As the sample elutes from the GC column, it is burned in a hydrogen-air flame. The combustion process produces ions, and the resulting current is measured. The signal is proportional to the number of carbon atoms in the analyte, making it a mass-sensitive detector.
Gas Chromatography-Mass Spectrometry (MS)
In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the ions, providing both qualitative (structural information from fragmentation patterns) and quantitative data. Its high sensitivity and selectivity make it a powerful tool for trace analysis.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (ELSD)
The ELSD is a universal detector for HPLC that is suitable for non-volatile analytes. The eluent from the HPLC column is nebulized and the solvent is evaporated, leaving behind fine particles of the analyte. These particles pass through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is related to the mass of the analyte.
High-Performance Liquid Chromatography-Charged Aerosol Detector (CAD)
Similar to the ELSD, the CAD is a universal detector that begins with the nebulization of the HPLC eluent and evaporation of the solvent. The resulting analyte particles are then charged by a stream of ionized nitrogen gas. The charged particles are collected on an electrometer, which measures the electrical charge. The signal is proportional to the mass of the analyte. The CAD is known for its high sensitivity and wide dynamic range.[5]
Experimental Protocols
GC-FID Analysis of this compound[1]
-
Instrumentation : Shimadzu GC-2010 Plus with Flame Ionization Detector (FID).
-
Column : Restek RT2560, 100 m x 0.25 µm ID, 0.20 µm film thickness.
-
Carrier Gas : Helium at a flow rate of 1.26 mL/min.
-
Injector : Temperature set at 230 °C with a split ratio of 1:20.
-
Oven Temperature Program : Initial temperature of 100 °C, ramped to 240 °C with a stepwise program.
-
Detector : FID temperature set at 250 °C.
-
Sample Preparation : A standard stock solution of a fatty acid methyl ester (FAME) mix, including this compound, is prepared in a suitable solvent. Calibration standards are prepared by serial dilution.
GC-MS Analysis of Fatty Acid Methyl Esters[2]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation : A mixture of standard solutions including this compound is prepared.
-
Derivatization : Not required for FAMEs.
-
Data Analysis : A linear regression model is used to plot the peak ratio (peak area of the standard solution to the peak area of an internal standard) against the concentration of the fatty acid ester.
HPLC-ELSD Analysis of Fatty Acid Methyl Esters
-
Instrumentation : HPLC system with an Evaporative Light Scattering Detector.
-
Column : Silica column (e.g., 25 cm x 4.8 mm).
-
Mobile Phase : A gradient of hexane and ethyl acetate is commonly used. For example, 99.3% hexane and 0.7% ethyl acetate.
-
Flow Rate : Typically around 0.6 mL/min.
-
Detector Settings : Drift tube temperature and nitrogen gas pressure are optimized for the specific FAMEs being analyzed. For semi-volatile compounds like some FAMEs, a lower drift tube temperature (e.g., 23 °C) is often necessary.[4]
HPLC-CAD Analysis of Lipids[5]
-
Instrumentation : HPLC system equipped with a Charged Aerosol Detector.
-
Sample Preparation : Standards are typically prepared at 1 mg/mL in a mixture of methanol and chloroform (1:1).
-
Chromatographic Conditions : A universal reversed-phase method can be employed to resolve a wide range of lipid classes.
-
Data Analysis : The detector response is highly sensitive, with detection in the low nanogram range, and offers a wide dynamic range of over four orders of magnitude.
Visualizing the Workflow
Experimental Workflow for GC-FID/MS Analysis of this compound
Experimental Workflow for HPLC-ELSD/CAD Analysis of this compound
Conclusion
The selection of an appropriate detector for the analysis of this compound is contingent upon the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
GC-FID offers a robust, reliable, and cost-effective method for the routine quantification of this compound, with well-established linearity and sensitivity.[1]
-
GC-MS provides superior sensitivity and selectivity, making it the ideal choice for trace analysis and for studies requiring structural confirmation of the analyte.[2]
-
HPLC-ELSD is a viable alternative when GC is not suitable, particularly for less volatile FAMEs. However, its non-linear response can complicate quantification.
-
HPLC-CAD presents a highly sensitive option for non-volatile analytes, though its applicability for the direct analysis of the more volatile this compound requires further investigation and method development. Some studies suggest that FAMEs may be too volatile for reliable detection by CAD, while others have successfully analyzed the parent free fatty acids.[5][6]
For researchers requiring high sensitivity and definitive identification, GC-MS is the recommended technique. For routine quantitative analysis where high throughput and cost-effectiveness are priorities, GC-FID remains the industry standard. HPLC-based methods with ELSD or CAD may be advantageous in specific applications where derivatization is to be avoided or when analyzing complex lipid mixtures. Further head-to-head studies are warranted to provide a more definitive comparison of the sensitivity of these detectors for this compound under identical conditions.
References
A Comparative Guide to the Linearity and Range of Calibration Curves for Methyl Arachidate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of methyl arachidate, focusing on the linearity and range of calibration curves. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID) is presented with quantitative data, alongside a discussion of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as alternative methods for the analysis of fatty acid methyl esters (FAMEs).
Data Presentation: Performance of Analytical Methods
The following table summarizes the key performance characteristics of a validated GC-FID method for the quantification of this compound. While GC-MS and HPLC-UV are commonly employed for FAME analysis, specific quantitative data for this compound calibration curves were not available in the reviewed literature. However, general performance characteristics for these techniques with similar compounds are discussed.
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (R²) | 0.998[1] | Excellent linearity is consistently reported for FAMEs, with R² values typically > 0.99.[2] | Good linearity (R² > 0.99) is commonly achieved for FAMEs.[3][4] |
| Calibration Range | 6.24 – 399.6 µg/mL[1] | Calibration ranges are adaptable to the specific application, often spanning several orders of magnitude. | Wide linear ranges are achievable, dependent on the specific FAME and chromatographic conditions. |
| Limit of Detection (LOD) | 0.21 µg/mL[1] | Generally offers high sensitivity, with LODs in the ng/mL to pg/mL range, particularly with selected ion monitoring (SIM). | LODs are typically in the µg/mL range, influenced by the chromophoric properties of the analyte. |
| Limit of Quantification (LOQ) | 0.63 µg/mL[1] | LOQs are correspondingly low, allowing for the quantification of trace amounts of analytes. | LOQs are suitable for many applications but may be higher than those achievable with GC-MS. |
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for reproducibility and method validation. Below are representative protocols for sample preparation and analysis using GC-FID, GC-MS, and HPLC-UV.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Prior to chromatographic analysis, fatty acids are typically derivatized to their corresponding methyl esters to increase their volatility and improve chromatographic separation. A common method involves transesterification using boron trifluoride-methanol (BF₃/MeOH).
Protocol:
-
Accurately weigh a known amount of the sample containing arachidic acid into a screw-capped glass tube.
-
Add 1-2 mL of a 14% BF₃/MeOH solution.
-
For samples containing triacylglycerols, a saponification step with methanolic NaOH may be required before the addition of BF₃/MeOH.
-
Seal the tube and heat at 100°C for 30-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.
GC-FID Analysis
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column suitable for FAME analysis (e.g., DB-23, HP-88).
| Parameter | Typical Value |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | Initial 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 or as appropriate for the concentration |
GC-MS Analysis
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
| Parameter | Typical Value |
| Injector and GC Conditions | Similar to GC-FID |
| Ion Source Temperature | 230°C |
| Electron Energy | 70 eV |
| Mass Range | 50-500 amu (full scan) or selected ion monitoring (SIM) for target ions of this compound |
| Transfer Line Temperature | 250°C |
HPLC-UV Analysis
Instrumentation: High-performance liquid chromatograph with a UV detector and a reverse-phase C18 column.
| Parameter | Typical Value |
| Mobile Phase | Acetonitrile or a gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | 205-210 nm (due to the weak chromophore of the ester group) |
| Injection Volume | 10-20 µL |
Visualizations
Experimental Workflow for Calibration Curve Generation
The following diagram illustrates the typical workflow for generating a calibration curve for this compound analysis.
Caption: Workflow for generating a calibration curve.
Relationship of Calibration Curve Parameters
This diagram shows the logical relationship between key parameters used to validate a calibration curve.
Caption: Key calibration validation parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Methyl Arachidate Extraction Efficiency Across Biological Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like methyl arachidate from various biological sources is a critical first step in numerous research applications. This guide provides an objective comparison of the extraction efficiency of this compound from different tissues, supported by experimental data and detailed methodologies.
The selection of an appropriate extraction method is paramount to ensure reliable and reproducible results. The efficiency of these methods can vary significantly depending on the tissue matrix and the chemical properties of the lipid being extracted. This guide summarizes available data on the extraction of this compound, a saturated long-chain fatty acid methyl ester, from diverse biological tissues.
Quantitative Comparison of Extraction Efficiencies
While direct comparative studies detailing the extraction efficiency of this compound across a wide range of tissues are limited, data from various method validation and quantitative analysis studies provide valuable insights. The following table summarizes the reported recovery percentages of this compound from different biological matrices using various extraction and derivatization techniques.
| Tissue Type | Extraction/Derivatization Method | Analytical Method | Reported Recovery (%) |
| Swine Adipose Tissue (Fat) | Grinding, freeze-drying, extraction, and methylation. | GC-FID | Within acceptable limits |
| Swine Muscle | Grinding, freeze-drying, extraction, and methylation. | GC-FID | Within acceptable limits |
| Swine Kidney | Grinding, freeze-drying, extraction, and methylation. | GC-FID | Within acceptable limits |
| Swine Liver | Grinding, freeze-drying, extraction, and methylation. | GC-FID | Within acceptable limits |
| Mammalian Liver | One-step digestion, extraction, and transmethylation with methanol, 2,2-dimethoxypropane, sulfuric acid, heptane, and toluene.[1] | GC | Not specified |
| Mammalian Skeletal Muscle | One-step digestion, extraction, and transmethylation with methanol, 2,2-dimethoxypropane, sulfuric acid, heptane, and toluene.[1] | GC | Not specified |
| Mammalian Brain | One-step digestion, extraction, and transmethylation with methanol, 2,2-dimethoxypropane, sulfuric acid, heptane, and toluene.[1] | GC | Not specified |
| Human Brain | Traditional Folch extraction (chloroform/methanol) vs. high-throughput MTBE extraction with mechanical homogenization.[2][3] | GC-MS, ESI-MS | No difference in lipid species composition observed. |
| Marine Tissues (e.g., Cod Liver, Muscle) | One-step direct extraction/methylation with methanolic hydrogen chloride.[4][5] | GC | Higher total fatty acid recovery than traditional Folch method. |
| Plant Seeds | Soxhlet extraction with n-hexane followed by esterification.[6] | GC-FID | Not specified |
Note: "Within acceptable limits" is as reported in the study and typically falls within the 80-120% range for analytical method validation, though specific percentages for this compound were not provided in the cited abstract.[7]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for the extraction and derivatization of fatty acids, including this compound, from various tissues.
One-Step Extraction and Transmethylation for Mammalian Tissues
This method, adapted from Garces and Mancha (1993), is suitable for the simultaneous digestion, extraction, and transmethylation of fatty acids from soft mammalian tissues like the liver, skeletal muscle, and brain.[1]
-
Reagent Preparation:
-
Aqueous Reagent: A mixture of methanol, 2,2-dimethoxypropane, and concentrated sulfuric acid (85:11:4 by volume).
-
Organic Reagent: A mixture of heptane and toluene (63:37 by volume).
-
-
Procedure:
-
A known weight of the tissue is placed in a screw-cap tube.
-
The aqueous and organic reagents are added to the tissue sample.
-
The tube is sealed and incubated at 80°C for 2 hours.
-
During incubation, the mixture forms a single phase, allowing for simultaneous digestion of the tissue and transmethylation of the lipids to fatty acid methyl esters (FAMEs).
-
Upon cooling, the mixture separates into two phases. The upper organic phase, containing the FAMEs, is collected for analysis.
-
High-Throughput Methyl-tert-butyl ether (MTBE) Extraction for Brain Tissue
This method offers a safer and more efficient alternative to the traditional Folch method for lipid extraction from brain tissue.[2][3]
-
Homogenization:
-
A known weight of brain tissue is homogenized in a suitable buffer using mechanical bead homogenization.
-
-
Extraction:
-
Methanol is added to the homogenate, followed by MTBE.
-
The mixture is vortexed and then centrifuged to induce phase separation.
-
The upper MTBE phase, containing the lipids, is collected.
-
-
Derivatization:
-
The extracted lipids are then transesterified to FAMEs using a suitable method, such as with methanolic HCl or BF3-methanol, prior to analysis.
-
Direct Extraction and Methylation for Marine Tissues
This rapid method is effective for the analysis of fatty acids in marine tissues with varying lipid content.[4][5]
-
Reagent Preparation:
-
Methanolic hydrogen chloride (e.g., 2.5 M HCl in anhydrous methanol).
-
-
Procedure:
-
A known weight of wet tissue is placed in a reaction vessel.
-
The methanolic HCl reagent is added.
-
The mixture is heated (e.g., at 100°C for 2 hours) to facilitate direct extraction and methylation.
-
After cooling, a non-polar solvent like hexane is added to extract the FAMEs.
-
The organic phase is then collected for analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from biological tissues.
Signaling Pathways and Logical Relationships
The extraction of this compound is a preparatory step for various downstream analyses, which may include investigating its role in cellular signaling. The logical relationship from tissue to quantifiable data is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved high-throughput lipid extraction method for the analysis of human brain lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a one-step extraction/methylation method for determination of fatty acids and cholesterol in marine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PSX-16 GC-FID method validation and stability assessment of DHA in swine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Arachidate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl arachidate, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively in a laboratory setting.
Hazard Assessment and Waste Classification
According to Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][2][3] However, it is crucial to treat all laboratory chemical waste with caution.[4]
Key Safety Considerations:
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.[1][3]
-
Personal Protective Equipment (PPE): When handling this compound, wear appropriate PPE, including safety glasses and gloves.
-
Spill Cleanup: In the event of a spill, sweep up the solid material to avoid creating dust.[1] All materials used for spill cleanup should be managed as hazardous waste.[4][5]
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 1120-28-1 |
| Molecular Formula | C21H42O2 |
| Molecular Weight | 326.56 g/mol |
| Appearance | Solid, powder |
| Melting Point | 45-48 °C (113-118.4 °F) |
| Boiling Point | 215-216 °C at 10 mmHg |
| Flash Point | 113.00 °C (235.4 °F) - closed cup |
| Solubility in Water | Insoluble |
| Storage Temperature | -20°C |
(Data sourced from various Safety Data Sheets and chemical supplier information)[2]
Step-by-Step Disposal Protocol
Even though this compound is not federally regulated as hazardous waste, laboratory best practices and local regulations must be followed.
Step 1: Waste Minimization Before beginning experimental work, aim to minimize the amount of waste generated. This can be achieved by:
-
Ordering the smallest quantity of the chemical required for your research.[6]
-
Reducing the scale of experiments whenever possible.[6]
Step 2: Waste Collection and Containerization
-
Container: Use a designated, leak-proof container that is compatible with this compound.[5] The container must be kept closed except when adding waste.[5]
-
Labeling: Clearly label the waste container with "this compound Waste" and include the name of the person who generated the waste.[7] While hazard pictograms are not required for this compound itself[1][2], if it is mixed with any solvents or other chemicals, the label must reflect all components and associated hazards.
Step 3: Waste Storage
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.[1][3]
-
Location: Store the waste in a designated satellite accumulation area within the laboratory.[6] This area should be at or near the point of generation.[4]
Step 4: Disposal Path Determination Consult your institution's Environmental Health and Safety (EHS) office to determine the final disposal route. While some safety data sheets suggest that small quantities may be disposed of with household waste[2], this is generally not acceptable in a professional laboratory setting. Most institutions require that all chemical waste, regardless of its hazard classification, be disposed of through a licensed waste disposal company.[8]
Do NOT dispose of this compound down the drain or in regular trash without explicit approval from your EHS department. [5][9]
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper handling and disposal of this compound waste.
Regulatory Compliance
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[10][11] While this compound is not typically classified as RCRA hazardous waste, state and local regulations may be more stringent.[10] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[12] Always default to your institution's policies, which are designed to meet or exceed these regulatory requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. agilent.com [agilent.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Methyl arachidate
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl arachidate, including personal protective equipment (PPE), operational plans, and disposal protocols.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2] The following recommendations are based on information from safety data sheets (SDS) to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are fundamental to safe handling. Below is a summary of recommended PPE when working with this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | OSHA 29 CFR 1910.133 or EN 166.[1][3] |
| Skin Protection | Gloves: Nitrile rubber (11-13 mil) for normal use, or Butyl rubber (12-15 mil) for direct contact.Protective Clothing: Standard laboratory coat. | - |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and ventilation is inadequate.[1][3] | OSHA 29 CFR 1910.134 or EN 149.[1][3] |
Glove Selection and Use:
| Glove Material | Thickness | Use Case | Penetration Time |
| Nitrile Rubber | 11-13 mil | Normal laboratory use | ~1 hour |
| Butyl Rubber | 12-15 mil | Direct or prolonged contact | >4 hours |
Experimental Protocol: Safe Handling Workflow
Following a structured workflow minimizes exposure and ensures safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood may be used if there is a potential for dust generation.
-
Locate and ensure the functionality of the nearest safety shower and eyewash station before beginning work.[1]
-
Keep containers of this compound tightly closed when not in use.[1]
2. Donning Personal Protective Equipment:
-
Put on a laboratory coat.
-
Wear appropriate safety glasses with side-shields or goggles.
-
Select and wear the correct gloves based on the intended handling procedure (see table above).
3. Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize the formation of dust.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling the substance.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as oxidizing agents.[1]
5. Accidental Release Measures:
-
In case of a spill, ensure adequate ventilation.[1]
-
Wear the appropriate PPE as outlined above.[1]
-
For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1]
6. Disposal:
-
All chemical waste, including this compound, must be disposed of in accordance with local, regional, and national regulations.[1]
-
It is the responsibility of the waste generator to correctly classify the waste.[1]
-
Do not dispose of with household waste.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
